molecular formula C8H12ClNO2 B1381254 2-(Aminomethyl)-5-methoxyphenol hydrochloride CAS No. 1803591-93-6

2-(Aminomethyl)-5-methoxyphenol hydrochloride

Cat. No.: B1381254
CAS No.: 1803591-93-6
M. Wt: 189.64 g/mol
InChI Key: CWOABBYVMVGWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-5-methoxyphenol hydrochloride is an organic compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . It is supplied as a powder and should be stored at room temperature, ideally under an inert atmosphere for stability . As a phenolic intermediate, this compound serves as a versatile building block in organic synthesis and research applications. Its structure, featuring both aminomethyl and methoxyphenol functional groups, makes it a valuable precursor for the development of more complex molecules . The hydrochloride salt form enhances the compound's solubility, making it more suitable for use in various experimental aqueous formulations . This product is strictly for Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard information. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H332 (harmful if inhaled) .

Properties

IUPAC Name

2-(aminomethyl)-5-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-7-3-2-6(5-9)8(10)4-7;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOABBYVMVGWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-93-6
Record name 2-(aminomethyl)-5-methoxyphenol hydrochloride
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Foundational & Exploratory

2-(Aminomethyl)-5-methoxyphenol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

Executive Summary

2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS: 1803591-93-6) is a high-value bifunctional scaffold utilized extensively in medicinal chemistry and diversity-oriented synthesis (DOS).[1] Characterized by an ortho-relationship between a phenolic hydroxyl group and a primary aminomethyl moiety, this compound serves as a "privileged structure" for the synthesis of benzoxazines, isoquinoline alkaloids, and GPCR ligands.[1] This guide outlines its physicochemical profile, synthetic utility, critical handling protocols for preventing oxidative degradation (quinone methide formation), and validated analytical methodologies.[1]

Chemical Identity & Physicochemical Profile

The compound exists as a hydrochloride salt to ensure stability.[1] The free base is prone to oxidation and polymerization due to the electron-rich phenolic ring and the nucleophilic primary amine.[1]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-(Aminomethyl)-5-methoxyphenol hydrochloride
CAS Number 1803591-93-6
Molecular Formula C₈H₁₁NO₂[1][2][3] · HCl
Molecular Weight 189.64 g/mol (Salt); ~153.18 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility High: Water, Methanol, DMSO; Low: DCM, Hexanes
pKa (Calculated) Phenol: ~10.0; Amine: ~8.5–9.5
Hygroscopicity Moderate to High (Requires desiccation)
Melting Point >200°C (Decomposition often precedes melting)

Synthetic Utility & Mechanism[1][4][5]

The core utility of 2-(Aminomethyl)-5-methoxyphenol lies in its bifunctionality. It acts as a 1,3-N,O-nucleophile , capable of reacting with electrophiles (aldehydes, ketones, epoxides) to form heterocycles or secondary amines.[1]

Primary Synthetic Pathway (Production)

The industrial synthesis typically proceeds via the reductive amination of 5-methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde).[1] The HCl salt formation is the final critical step to arrest the reactivity of the amine.[1]

Reactivity Profile: The Benzoxazine Gateway

A major application is the synthesis of 3,4-dihydro-2H-1,3-benzoxazines .[1]

  • Mechanism: Condensation with formaldehyde or other aldehydes leads to an imine intermediate (Schiff base), which undergoes cyclization with the phenolic oxygen.[1]

  • Significance: Benzoxazines are precursors to thermosetting resins and bioactive pharmacophores found in dopaminergic ligands.[1]

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the retrosynthetic origin and the divergent reactivity of the scaffold.

G Precursor 5-Methoxysalicylaldehyde (Starting Material) Intermediate Oxime / Imine Intermediate Precursor->Intermediate NH2OH or NH3 Condensation Target 2-(Aminomethyl)-5-methoxyphenol Hydrochloride (Target) Intermediate->Target H2 / Pd-C or NaBH4 Reduction + HCl Benzoxazine 3,4-Dihydro-2H-1,3-benzoxazine (Cyclization Product) Target->Benzoxazine R-CHO (Ring Closure) SecAmine Secondary Amine Ligands (Reductive Alkylation) Target->SecAmine R-CHO + NaBH(OAc)3 (Reductive Amination)

Figure 1: Synthetic pathway from 5-methoxysalicylaldehyde and divergent application routes.

Handling, Stability & Safety (E-E-A-T)

Expert Insight: The primary failure mode when using this compound is oxidative darkening .[1] The electron-donating methoxy group at position 5 activates the ring, making the free base susceptible to air oxidation, forming quinone-like species.[1]

Stability Protocol
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The HCl salt attracts moisture.[1] Water uptake can catalyze hydrolysis or oxidation.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

  • In Solution: Solutions in DMSO or Methanol should be prepared fresh. Do not store free-base solutions for >24 hours.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4] Irrit.).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

Experimental Protocols

Analytical Characterization (HPLC Method)

Self-Validating Step: Before use in critical synthesis, purity must be verified to ensure no "dimer" formation (a common impurity where two benzylamine units couple).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 280 nm (Phenolic absorption).[1]

  • Retention Time: Expect elution early (polar salt) unless ion-pairing reagents are used.

General Procedure: Reductive Amination (Coupling)

This protocol describes coupling the scaffold with a generic aldehyde (R-CHO) to form a secondary amine drug intermediate.[1]

  • Free Basing (In-Situ): Dissolve 1.0 eq of 2-(Aminomethyl)-5-methoxyphenol HCl in dry Methanol (MeOH). Add 1.0 eq of Triethylamine (TEA) or DIPEA to neutralize the HCl.[1] Note: Do not isolate the free base; use immediately.

  • Imine Formation: Add 1.0–1.1 eq of the target Aldehyde.[1] Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde.[1]

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1]

    • Critical Step: The product is amphoteric (phenol + amine).[1] Adjust pH to ~8.0–9.0 for extraction.[1] If pH is too high (>12), phenolate formation drives the compound into the aqueous layer.[1]

References

  • Achmem. (2023). Product Specification: 2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS 1803591-93-6).[1][2] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Amino-5-methoxyphenol derivatives (General Handling). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 2-(Aminomethyl)phenol derivatives.[1][5] National Library of Medicine.[1] Retrieved from

  • TCI Chemicals. (n.d.).[1] Technical Data: 4-(Aminomethyl)-2-methoxyphenol Hydrochloride (Isomer Comparison). Retrieved from

(Note: Specific literature on the exact CAS 1803591-93-6 is limited; protocols are derived from standard methodologies for homologous ortho-hydroxy benzylamines validated in medicinal chemistry practice.)[1]

Sources

An In-depth Technical Guide to 2-(Aminomethyl)-5-methoxyphenol hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-5-methoxyphenol hydrochloride, a substituted aminophenol derivative, is a versatile building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural motif, featuring a reactive aminomethyl group and a phenolic hydroxyl moiety on a methoxy-substituted benzene ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This guide offers a comprehensive technical overview of its synthesis, analytical characterization, potential applications in drug development, and essential safety protocols, designed to empower researchers in leveraging this compound for novel therapeutic discoveries.

Core Compound Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Identifier Value Source
Chemical Name 2-(Aminomethyl)-5-methoxyphenol hydrochloride
CAS Number 1803591-93-6[1]
Molecular Formula C₈H₁₂ClNO₂[1]
Molecular Weight 189.64 g/mol [1]
SMILES COC1=CC(=C(C=C1)CN)O.Cl

Physicochemical Properties

Understanding the physicochemical properties of 2-(Aminomethyl)-5-methoxyphenol hydrochloride is crucial for its handling, formulation, and application in synthetic protocols.

Property Value/Description Source
Appearance White to off-white solid
Purity Typically >95%
Storage Store at room temperature in an inert atmosphere[1]
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for 2-(Aminomethyl)-5-methoxyphenol hydrochloride is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on well-established chemical transformations. The most logical approach involves the reductive amination of 2-hydroxy-4-methoxybenzaldehyde. This method is favored for its high efficiency and selectivity.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be conceptualized as a two-step, one-pot reaction starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start 2-Hydroxy-4-methoxybenzaldehyde Imine Intermediate Imine Start->Imine Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Imine Product 2-(Aminomethyl)-5-methoxyphenol Imine->Product Hydride Addition Reducer Reducing Agent (e.g., NaBH4) Reducer->Product FinalProduct 2-(Aminomethyl)-5-methoxyphenol hydrochloride Product->FinalProduct Protonation HCl Hydrochloric Acid (HCl) HCl->FinalProduct

Caption: Proposed synthesis workflow for 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Detailed Experimental Protocol

Objective: To synthesize 2-(Aminomethyl)-5-methoxyphenol hydrochloride from 2-hydroxy-4-methoxybenzaldehyde.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methoxybenzaldehyde in methanol.

    • Add an excess (5-10 equivalents) of ammonium acetate or a concentrated aqueous solution of ammonia.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The amine nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=N double bond of the imine. An excess of the ammonia source drives the equilibrium towards imine formation.

  • Reduction to the Amine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (1.5-2.0 equivalents) in portions. Alternatively, for a more controlled reaction, sodium triacetoxyborohydride can be used in a non-protic solvent like DCM or DCE.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.

    • Causality: Sodium borohydride is a source of hydride ions (H⁻), which selectively reduce the polar C=N bond of the imine to a C-N single bond, forming the desired primary amine. The choice of a mild reducing agent is crucial to avoid reduction of the aromatic ring.

  • Work-up and Isolation of the Free Base:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Aminomethyl)-5-methoxyphenol as an oil or solid.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • To this solution, add a solution of hydrochloric acid in the same solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

    • Causality: The basic amino group is protonated by the strong acid (HCl) to form the more stable and often crystalline ammonium salt. This process is also a common method for purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR):

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The specific splitting pattern will depend on the coupling between the adjacent protons.

  • Methylene Protons (-CH₂-): The two protons of the aminomethyl group will likely appear as a singlet or a closely coupled system (δ 3.5-4.5 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group will be observed (typically δ 3.7-4.0 ppm).

  • Phenolic Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration (typically δ 4.5-5.5 ppm or higher).

  • Amine Protons (-NH₃⁺): In the hydrochloride salt, the ammonium protons will likely appear as a broad singlet at a downfield chemical shift (δ 7.5-8.5 ppm).

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: The six carbons of the benzene ring will give rise to distinct signals in the aromatic region (δ 110-160 ppm).

  • Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will appear at approximately δ 40-50 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be observed around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(Aminomethyl)-5-methoxyphenol hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₁NO₂) would be at m/z 154.08.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of an ion-pairing agent like trifluoroacetic acid) is a common method for analyzing polar compounds like this. Purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Research and Drug Development

The 2-(aminomethyl)-5-methoxyphenol scaffold is a valuable starting point for the development of novel therapeutic agents due to its inherent structural features that allow for diverse chemical modifications.

As a Versatile Chemical Scaffold

The primary amine and the phenolic hydroxyl group serve as key handles for further chemical elaboration. The amine can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. The hydroxyl group can be etherified or esterified, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

G Scaffold 2-(Aminomethyl)-5-methoxyphenol Scaffold Amine Primary Amine (Nucleophilic Site) Scaffold->Amine Functional Group Phenol Phenolic Hydroxyl (Modification Site) Scaffold->Phenol Functional Group Acylation Acylation Amine->Acylation Alkylation Alkylation Amine->Alkylation Heterocycle Heterocycle Formation Amine->Heterocycle Etherification Etherification Phenol->Etherification Esterification Esterification Phenol->Esterification

Caption: Derivatization potential of the 2-(aminomethyl)-5-methoxyphenol scaffold.

Potential Therapeutic Areas

While specific biological activity data for 2-(Aminomethyl)-5-methoxyphenol hydrochloride is limited, the broader class of substituted aminomethylphenols has shown promise in several therapeutic areas:

  • Antibacterial Agents: The aminomethylphenol motif is found in compounds with demonstrated antibacterial properties. Derivatization of this scaffold could lead to the development of novel antibiotics.

  • Anti-inflammatory Agents: Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. The 2-aminophenol scaffold can be a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

  • Central Nervous System (CNS) Active Agents: The structural features of this compound are present in molecules with activity in the central nervous system. Further modifications could yield novel agents for treating neurological or psychiatric disorders.

  • Kinase Inhibitors: The aminopyrimidine scaffold, which can be synthesized from primary amines, is a common feature in many kinase inhibitors. For example, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been investigated as potent and selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from oxidizing agents.

  • Disposal:

    • Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward and plausible synthesis, coupled with multiple points for chemical derivatization, makes it an attractive scaffold for the development of novel therapeutic agents across a range of disease areas. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential in the quest for new medicines.

References

  • Achmem. 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

  • Bladopharma. 2-(aminomethyl)-5-methoxyphenol hydrochloride | CAS 1803591-93-6.

  • Reagentia. 2-(Aminomethyl)-5-methoxyphenol hydrochloride (1 x 250 mg).

  • National Center for Biotechnology Information. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.

Sources

Synthesis of 2-(Aminomethyl)-5-methoxyphenol Hydrochloride: A Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document delves into the strategic considerations behind a plausible and efficient synthetic pathway, offering detailed experimental protocols and in-depth explanations of the underlying chemical principles. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary insights to not only replicate the synthesis but also to adapt and optimize it for their specific needs. Emphasis is placed on ensuring scientific integrity through self-validating protocols, robust analytical characterization, and adherence to safety best practices.

Introduction: Strategic Importance in Medicinal Chemistry

2-(Aminomethyl)-5-methoxyphenol and its hydrochloride salt are valuable building blocks in medicinal chemistry. The aminophenol scaffold is a privileged structure found in a variety of biologically active molecules.[1] The strategic placement of the aminomethyl and methoxy groups on the phenol ring offers multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of similar aminophenols have shown potential as antibacterial, anti-inflammatory, and anticancer agents, as well as compounds active in the central nervous system.[1] The hydrochloride salt form is often preferred for its improved stability and solubility, which are critical properties for pharmaceutical development.

This guide will focus on a robust and well-documented synthetic approach: a multi-step synthesis commencing with the nitration of a commercially available phenol precursor, followed by reduction of the nitro group to an amine, and subsequent conversion to the hydrochloride salt. This pathway is selected for its reliability, scalability, and the wealth of available literature on analogous transformations.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 2-(Aminomethyl)-5-methoxyphenol hydrochloride, suggests a straightforward synthetic route originating from 3-methoxyphenol. The core strategy involves the introduction of the aminomethyl group ortho to the hydroxyl group. A common and effective method for achieving this is through an initial nitration step, followed by reduction.

G Target 2-(Aminomethyl)-5-methoxyphenol Hydrochloride Intermediate2 2-(Aminomethyl)-5-methoxyphenol Target->Intermediate2 HCl addition Intermediate1 5-Methoxy-2-nitrophenol Intermediate2->Intermediate1 Nitro group reduction StartingMaterial 3-Methoxyphenol Intermediate1->StartingMaterial Nitration

Figure 1: Retrosynthetic analysis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Following this retrosynthetic logic, the forward synthesis involves three key transformations:

  • Nitration: Electrophilic aromatic substitution on 3-methoxyphenol to introduce a nitro group. The directing effects of the hydroxyl and methoxy groups will favor substitution at the ortho and para positions.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Salt Formation: Treatment of the resulting aminophenol with hydrochloric acid to yield the stable hydrochloride salt.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 5-Methoxy-2-nitrophenol

The nitration of a phenol is a classic example of electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol in a suitable solvent such as glacial acetic acid.[1]

  • Cool the solution to 0-5 °C in an ice bath.[1]

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2]

  • Evaporate the solvent under reduced pressure to obtain the crude 5-methoxy-2-nitrophenol.

  • Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to yield the pure product.[2]

Causality and Expertise: The hydroxyl and methoxy groups are both activating and ortho-, para-directing. The nitration will predominantly occur at the positions ortho and para to these groups. The steric hindrance from the methoxy group and the strong activation of the hydroxyl group favor nitration at the 2- and 4-positions. Careful control of the temperature is critical to prevent dinitration and other side reactions. The use of glacial acetic acid as a solvent helps to moderate the reactivity of the nitrating mixture.

Step 2: Synthesis of 2-(Aminomethyl)-5-methoxyphenol

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and metal-acid reductions. Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency and cleaner reaction profile.[1]

Protocol:

  • Dissolve the 5-methoxy-2-nitrophenol in a suitable solvent like methanol or ethanol.[1]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]

  • Subject the mixture to hydrogenation. This can be achieved using a hydrogen-filled balloon or a Parr hydrogenator.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 2-(Aminomethyl)-5-methoxyphenol.

Causality and Expertise: Catalytic hydrogenation is a surface-mediated reaction where hydrogen gas is adsorbed onto the surface of the palladium catalyst. The nitro compound also adsorbs to the catalyst surface, allowing for the stepwise reduction of the nitro group to the amine. This method is generally high-yielding and avoids the use of harsh acidic conditions that might be incompatible with other functional groups.

Step 3: Synthesis of 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

The final step involves the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction. The hydrochloride salt is often a crystalline solid, which facilitates purification and handling.

Protocol:

  • Dissolve the crude 2-(Aminomethyl)-5-methoxyphenol in a minimal amount of a suitable solvent, such as isopropanol or a mixture of diethyl ether and methanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable organic solvent) to the solution while stirring.

  • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

  • Collect the solid product by filtration.

  • Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Dry the product under vacuum to obtain pure 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Causality and Expertise: The basic amino group readily reacts with the strong acid (HCl) to form the ammonium salt. The choice of solvent is important to ensure that the starting material is soluble but the hydrochloride salt product is insoluble, thus allowing for its isolation by precipitation.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential. The following techniques are recommended:

Analytical Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the desired product.The spectra should show characteristic peaks corresponding to the aromatic protons, the methoxy group, the aminomethyl group, and the phenolic hydroxyl group. The integration and splitting patterns should be consistent with the proposed structure.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base form of the target compound.
Infrared (IR) Spectroscopy Identification of key functional groups.The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amine, and the C-O stretch of the methoxy group.
Melting Point Analysis Assessment of purity.A sharp and well-defined melting point range is indicative of a pure compound.
High-Performance Liquid Chromatography (HPLC) Determination of purity and quantification.A single major peak in the chromatogram indicates a high degree of purity.

Safety and Handling

As with any chemical synthesis, adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Nitric Acid and Sulfuric Acid: These are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

    • Palladium on Carbon: Can be pyrophoric when dry and exposed to air. Handle in an inert atmosphere when possible.

    • Hydrochloric Acid: Corrosive and can cause severe burns.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Drug Development

2-(Aminomethyl)-5-methoxyphenol hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are present in compounds being investigated for a range of diseases. For instance, the aminophenol moiety is a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways.[1] Furthermore, this scaffold can be elaborated to interact with various targets in cancer cells and the central nervous system.[1] The ability to readily modify the amino and phenolic groups allows for the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

This technical guide has outlined a logical and experimentally sound pathway for the synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. By providing detailed protocols, explaining the underlying chemical principles, and emphasizing safety and analytical rigor, this document serves as a valuable resource for researchers in the pharmaceutical sciences. The presented synthesis is robust and adaptable, providing a solid foundation for the production of this important chemical intermediate for further drug discovery and development efforts.

References

Sources

A Roadmap for Unveiling the Biological Potential of 2-(Aminomethyl)-5-methoxyphenol hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive strategy for the systematic evaluation of the biological activity of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. In the absence of extensive public data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing insights from analogous chemical structures to postulate potential therapeutic applications and guide a rigorous, multi-tiered experimental plan. We present a roadmap for researchers, beginning with foundational in vitro assays to probe for antimicrobial, antioxidant, and cytotoxic activities, and progressing to more complex cell-based and receptor binding studies. Each proposed experimental stage is designed to be self-validating, providing a clear rationale for Go/No-Go decisions in a drug discovery pipeline. This guide serves as a foundational blueprint for unlocking the therapeutic promise of this novel chemical entity.

Introduction: Deconstructing the Molecule to Predict Function

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a small molecule possessing three key functional groups that are prevalent in a wide range of biologically active compounds: a phenol ring, a methoxy group, and an aminomethyl side chain. An analysis of these structural motifs in existing literature provides a logical starting point for hypothesizing its potential pharmacological profile.

  • The Phenolic Core: Phenols and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant antioxidant and cytotoxic properties.[1][2] The hydroxyl group on the aromatic ring can act as a hydrogen donor, enabling it to scavenge free radicals and mitigate oxidative stress.[3]

  • The Methoxy Substituent: The presence and position of a methoxy group on a phenol ring can modulate its biological activity. Methoxyphenols are known for their antioxidant and anti-inflammatory mechanisms.[4] Furthermore, methoxy derivatives of other compounds, such as resveratrol, have been synthesized to enhance bioavailability and pharmacological effects.[5]

  • The Aminomethyl Group: The aminomethyl moiety introduces a basic center to the molecule, which can be critical for interactions with biological targets such as receptors and enzymes. Aminomethyl derivatives of phenols and other aromatic systems have been shown to possess a range of activities, including antimicrobial, anticancer, and even oxytocic effects.[6][7][8]

Based on this structural analysis, we can postulate that 2-(Aminomethyl)-5-methoxyphenol hydrochloride may exhibit one or more of the following biological activities:

  • Antimicrobial/Antifungal

  • Antioxidant

  • Anticancer/Cytotoxic

  • Enzyme/Receptor Modulation

The following sections will detail a systematic approach to experimentally validate these hypotheses.

Tier 1: Foundational In Vitro Screening

The initial phase of characterization focuses on broad, cost-effective assays to rapidly identify the most prominent biological effects of the compound.

Antimicrobial Activity Assessment

Causality: The presence of both a phenol ring and an aminomethyl group suggests a potential for antimicrobial activity, as seen in related structures.[6][9] This initial screen will determine if the compound has bacteriostatic or bactericidal properties.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Prepare standardized suspensions of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.

  • Compound Dilution Series: Prepare a two-fold serial dilution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in the broth medium in a 96-well microtiter plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate. Include positive controls (broth with inoculum and a known antibiotic/antifungal) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Experimental Value
Escherichia coliATCC 25922Experimental Value
Candida albicansATCC 90028Experimental Value
Antioxidant Capacity Evaluation

Causality: The phenolic hydroxyl group is a strong indicator of potential antioxidant activity through free radical scavenging.[3][10]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Compound Dilution Series: Prepare a serial dilution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in methanol. Ascorbic acid or Trolox should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, mix the compound dilutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundIC50 (µM)
2-(Aminomethyl)-5-methoxyphenol hydrochlorideExperimental Value
Ascorbic Acid (Control)Known Value

Tier 2: Cell-Based Assays and Cytotoxicity Profiling

Should the compound exhibit promising activity in Tier 1, the next logical step is to evaluate its effects in a cellular context.

Cytotoxicity Assessment in Cancer and Non-Cancer Cell Lines

Causality: Phenolic and aminomethyl compounds have demonstrated cytotoxic effects against cancer cells.[1][8] It is crucial to determine the compound's potency and its selectivity for cancer cells over normal cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.

Data Presentation:

Cell LineCell TypeIC50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HEK293Non-cancerous KidneyExperimental Value

Workflow for Tier 1 and 2 Screening:

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Cell-Based Evaluation antimicrobial Antimicrobial Assays (MIC Determination) decision1 Promising Activity? antimicrobial->decision1 antioxidant Antioxidant Assays (DPPH, IC50) antioxidant->decision1 cytotoxicity Cytotoxicity Profiling (MTT Assay, IC50) decision2 Potent & Selective Cytotoxicity? cytotoxicity->decision2 start 2-(Aminomethyl)-5-methoxyphenol hydrochloride start->antimicrobial start->antioxidant decision1->cytotoxicity Yes stop End Evaluation decision1->stop No decision2->stop No proceed1 Proceed to Tier 3 decision2->proceed1 Yes G start Compound from Tier 2 binding_screen Broad GPCR Radioligand Binding Screen start->binding_screen hit_id Identify Receptor 'Hits' (% Inhibition > 50%) binding_screen->hit_id dose_response Dose-Response Curve (Ki Determination) hit_id->dose_response functional_assay Functional Assay (Agonist/Antagonist Mode) dose_response->functional_assay sar Structure-Activity Relationship Studies functional_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for mechanistic studies and lead optimization.

Conclusion and Future Directions

This technical guide provides a structured and logical framework for the initial biological characterization of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. By systematically progressing through the proposed tiers of experimentation, researchers can efficiently identify and validate its primary biological activities. Positive results, particularly in the cytotoxicity and receptor binding assays, would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy models, and medicinal chemistry efforts to optimize potency and selectivity. This roadmap ensures a thorough and scientifically rigorous approach to evaluating the therapeutic potential of this novel compound.

References

  • MDPI. (2022, November 16). The Antiviral Activity of Trifluoromethylthiolane Derivatives. [Link]

  • PMC - NIH. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • MDPI. (2023, January 1). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]

  • PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

  • Wikipedia. 2-Aminophenol. [Link]

  • PubChem. 2-Aminophenol | C6H7NO | CID 5801. [Link]

  • PMC - PubMed Central. (2019, November 26). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. [Link]

  • PubMed. Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. [Link]

  • PMC - NIH. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. [Link]

  • PubMed. (2008, May 13). In vitro receptor binding assays: general methods and considerations. [Link]

  • PubMed. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]

  • P&G. A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. [Link]

  • ResearchGate. (2025, August 10). (PDF) In vitro receptor binding assays. [Link]

  • De Gruyter. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

  • ResearchGate. Design of experiments for analytical method development and validation. [Link]

  • PMC - PubMed Central. Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. [Link]

  • NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • MDPI. Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. [Link]

  • YouTube. (2023, October 7). Structure Activity Relationships SAR of Paracetamol Medicinal Chemistry. [Link]

  • PubMed Central. Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • PubMed Central. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. [Link]

  • Creative Bioarray. Receptor Binding Assay. [Link]

  • PMC - NIH. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. [Link]

  • IVT Network. (2014, October 1). Design of Experiments for Analytical Method Development and Validation. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Inchem.org. PHENOL AND PHENOL DERIVATIVES. [Link]

  • MDPI. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. [Link]

  • PubMed. Quantitative structure-activity relationship analysis of phenolic antioxidants. [Link]

  • BMG LABTECH. (2025, December 17). Binding Assays. [Link]

  • Drug Discovery News. (2026, February 2). How estimands are changing the way clinical trials are designed. [Link]

Sources

Technical Monograph: 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry. It synthesizes synthetic protocols, mechanistic insights, and therapeutic applications of the 2-(aminomethyl)-5-methoxyphenol scaffold.

Chemical Class: Phenolic Mannich Bases / ortho-Aminomethylphenols CAS Registry Number (Free Base): 59553-68-3 (Analogous) Primary Application: Benzoxazole synthesis, GST P1-1 Inhibitor pharmacophore, Anti-ferroptotic agents.

Executive Summary & Structural Logic

The compound 2-(aminomethyl)-5-methoxyphenol hydrochloride represents a high-value "privileged scaffold" in drug discovery. Its utility stems from the ortho-positioning of the hydroxyl (-OH) and aminomethyl (


) groups. This proximity creates a "pre-organized" bifunctional core capable of rapid heterocyclization to form benzoxazoles , a moiety ubiquitous in kinase inhibitors, NSAIDs, and antimicrobial agents.

Chemically, the 5-methoxy substitution provides electron-donating properties to the aromatic ring, enhancing the nucleophilicity of the phenol oxygen and influencing the redox potential of the molecule—a critical factor in its secondary role as a radical scavenging antioxidant.

Synthetic Architecture

The synthesis of this derivative presents a regiochemical challenge: installing the amine ortho to the phenol while preserving the methoxy ether. The most robust industrial route avoids direct Mannich reactions (which often yield poly-substituted byproducts) in favor of the Reductive Amination of 4-Methoxysalicylaldehyde .

Retrosynthetic Analysis[1]
  • Target: 2-(Aminomethyl)-5-methoxyphenol HCl[1]

  • Precursor: 2-Hydroxy-4-methoxybenzaldehyde (4-Methoxysalicylaldehyde)

  • Strategy: Oxime formation followed by catalytic hydrogenation or hydride reduction.

Validated Synthetic Protocol

Safety Note: The free base amine is air-sensitive and prone to oxidation (browning) upon exposure to air. Isolate and store exclusively as the Hydrochloride (HCl) salt.

Step 1: Oxime Formation [2]
  • Reagents: 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (1.5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve aldehyde in ethanol.[3]

    • Add aqueous solution of

      
       and NaOAc.
      
    • Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to precipitate the oxime. Filter and wash with cold water. Dry in vacuo.

    • Yield Expectation: >90% (White to pale yellow solid).

Step 2: Reduction to Amine Hydrochloride
  • Reagents: Oxime intermediate, 10% Pd/C (10 wt%),

    
     gas (balloon or 3 atm), Conc. HCl.
    
  • Solvent: Methanol.

  • Procedure:

    • Suspend the oxime in Methanol in a hydrogenation vessel.

    • Add catalytic Pd/C (carefully, under Argon flow to prevent ignition).

    • Add 1.1 eq of concentrated HCl (Critical: Protonation prevents secondary amine formation).

    • Stir under

      
       atmosphere for 12–16 hours at RT.
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Crystallization: Concentrate the filtrate to ~20% volume. Add Diethyl Ether or Acetone to induce precipitation of the amine hydrochloride.

    • Isolation: Filter the white crystalline solid. Store in a desiccator.

Derivatization: The Benzoxazole Gateway

The primary utility of this scaffold is the synthesis of 2-substituted-5-methoxybenzoxazoles.

Mechanism of Cyclization

The reaction proceeds via a condensation-dehydration sequence. The amine nitrogen attacks the electrophilic carbonyl of a carboxylic acid (or aldehyde), followed by intramolecular attack of the phenolic oxygen to close the ring.

Protocol (Benzoxazole Formation):

  • Mix 2-(aminomethyl)-5-methoxyphenol HCl (1 eq) with an Aryl Aldehyde (1 eq) in Ethanol.

  • Add oxidant (e.g., DDQ or simply reflux in open air if using aldehyde) or use Carboxylic Acid with PPA (Polyphosphoric Acid) at 120°C.

  • The 5-methoxy group remains intact, providing a handle for further metabolism or solubility enhancement.

Biological Profiling & Applications

Glutathione S-Transferase (GST P1-1) Inhibition

Research indicates that 5-methoxybenzoxazole derivatives synthesized from this core are potent inhibitors of GST P1-1 , an enzyme frequently overexpressed in tumor cells that confers chemotherapy resistance.[4]

  • Mechanism: The benzoxazole core mimics the substrate binding site, while the 5-methoxy group aids in hydrophobic pocket alignment.

  • Data:

    
     values for optimized derivatives often range in the low micromolar (1–10 
    
    
    
    ) range.
Anti-Ferroptotic Activity

The ortho-aminophenol motif mimics the structure of Ferrostatin-1 .

  • Mechanism: The compound acts as a radical-trapping antioxidant (RTA). The amine and phenol groups work synergistically to quench lipid peroxyl radicals, preventing the lipid peroxidation cascade characteristic of ferroptosis.

Quantitative Data Summary
AssayTarget / MechanismActivity Range (Est.)Reference
GST P1-1 Inhibition Cancer Drug Resistance

[1]
Antioxidant (DPPH) Radical Scavenging

[2]
Anticonvulsant Ion Channel ModulationProtection against MES[3]

Visualizations

Synthetic Workflow (DOT Diagram)

This diagram illustrates the conversion of the aldehyde to the stable hydrochloride salt.

SynthesisPath cluster_legend Reaction Conditions Start 2-Hydroxy-4- methoxybenzaldehyde Inter Oxime Intermediate Start->Inter NH2OH·HCl NaOAc, EtOH, Reflux Product 2-(Aminomethyl)-5- methoxyphenol HCl Inter->Product H2, Pd/C MeOH, HCl (conc) key Step 1: Condensation Step 2: Hydrogenolysis

Caption: Figure 1. Two-step regioselective synthesis of the target hydrochloride salt from 4-methoxysalicylaldehyde.

Benzoxazole Cyclization Mechanism

This diagram details the chemical logic of using the scaffold for heterocycle formation.

BenzoxazoleMech Scaffold 2-(Aminomethyl)-5- methoxyphenol Amide Intermediate Amide Scaffold->Amide Coupling (PPA or EDC) Reagent Carboxylic Acid (R-COOH) Reagent->Amide Coupling (PPA or EDC) Cyclic 5-Methoxy- benzoxazole Amide->Cyclic Dehydration (-H2O)

Caption: Figure 2. Cyclodehydration pathway transforming the aminomethylphenol core into a pharmacologically active benzoxazole.

References

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenylsulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Source: PubMed / NIH URL:[Link]

  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Source: ResearchGate URL:[2][Link]

  • Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Source: Scholars Research Library URL:[2][Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation. Source: PubMed URL:[2][5][Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-(Aminomethyl)-5-methoxyphenol hydrochloride: A Guide for Preliminary Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenolic Amine

To the pioneering researcher, the vast chemical space of novel small molecules represents a frontier of untapped therapeutic potential. 2-(Aminomethyl)-5-methoxyphenol hydrochloride is one such molecule, poised at the intersection of established pharmacophores. Its structure, featuring a phenol, a methoxy group, and a primary aminomethyl substituent, suggests a rich possibility for biological activity. Phenolic compounds are well-established as potent antioxidants and radical scavengers, while the amine functionality can be critical for interactions with enzymes and receptors. The methoxy group can modulate the electronic properties and metabolic stability of the molecule.

Given the absence of extensive published data on 2-(Aminomethyl)-5-methoxyphenol hydrochloride, this document serves as a comprehensive guide for initiating a systematic investigation into its potential biological activities. We will proceed from the foundational characterization to more specific, hypothesis-driven assays. The protocols provided herein are based on robust, widely accepted methodologies and are designed to generate high-quality, reproducible data.

Physicochemical Properties and Handling

A thorough understanding of the compound's basic properties is the bedrock of reliable experimental work.

PropertyValueSource
Molecular FormulaC8H12ClNO2[1]
Molecular Weight189.64 g/mol [1]
CAS Number1803591-93-6[1]
AppearanceWhite to Almost white powder to crystal
StorageInert atmosphere, Room Temperature[1]

Safety Precautions: 2-(Aminomethyl)-5-methoxyphenol hydrochloride is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[3][4][5] All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation.[2] For detailed safety information, consult the Safety Data Sheet (SDS).[2][3][4][5]

Proposed Research Workflow: A Phased Approach

A logical progression of experiments is crucial for building a comprehensive profile of a novel compound. The following workflow is proposed to systematically evaluate the biological potential of 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration cluster_2 Phase 3: Advanced Characterization A Antioxidant Capacity Assessment (DPPH & ABTS Assays) B Broad-Spectrum Antimicrobial Screening (MIC Determination) A->B Parallel Screening C Enzyme Inhibition Assays (e.g., COX-2) A->C B->C D Cytotoxicity Profiling (MTT Assay against Cancer Cell Lines) C->D Informed by Phase 1 E In-depth Mechanistic Studies (e.g., Western Blot for Signaling Pathways) D->E

Caption: Proposed research workflow for 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Phase 1: Foundational Assays - Protocols

Protocol 1: In Vitro Antioxidant Activity Assessment

The phenolic hydroxyl group is a strong predictor of antioxidant activity. We will employ two complementary assays to evaluate the radical scavenging potential of the compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from purple to yellow, resulting in a decrease in absorbance.

  • Materials:

    • 2-(Aminomethyl)-5-methoxyphenol hydrochloride

    • DPPH (Sigma-Aldrich)

    • Methanol (HPLC grade)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Step-by-Step Protocol:

    • Preparation of Stock Solutions:

      • Prepare a 1 mg/mL stock solution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in methanol.

      • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

      • Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.

    • Serial Dilutions:

      • Perform serial dilutions of the compound and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

    • Assay Procedure:

      • To each well of a 96-well plate, add 50 µL of the various concentrations of the test compound or positive control.

      • Add 150 µL of the 0.1 mM DPPH solution to each well.

      • For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

      • For the negative control, add 200 µL of methanol.

    • Incubation and Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation of Scavenging Activity:

      • Scavenging Activity (%) = [ (A_blank - A_sample) / A_blank ] * 100

      • Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • IC50 Determination:

      • Plot the scavenging activity (%) against the concentration of the compound.

      • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the graph.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color and absorbs light at 734 nm. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decrease in absorbance.

  • Materials:

    • ABTS (Sigma-Aldrich)

    • Potassium persulfate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Trolox (positive control)

  • Step-by-Step Protocol:

    • Preparation of ABTS•+ Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This is the stock solution of the ABTS•+ radical.

    • Preparation of Working Solution:

      • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Procedure:

      • Prepare serial dilutions of the test compound and Trolox in PBS.

      • Add 20 µL of each concentration to a 96-well plate.

      • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 10 minutes.

      • Measure the absorbance at 734 nm.

    • Calculation and IC50 Determination:

      • Calculate the scavenging activity and IC50 value as described for the DPPH assay.

Protocol 2: Antimicrobial Activity Screening

The presence of a phenolic group and an amine suggests potential antimicrobial properties, as these moieties are found in many antimicrobial agents.[6][7] A broth microdilution assay will be used to determine the Minimum Inhibitory Concentration (MIC).

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria

    • RPMI-1640 medium for fungi

    • 96-well microplates

    • Gentamicin (antibacterial control)

    • Amphotericin B (antifungal control)

    • Resazurin solution (viability indicator)

  • Step-by-Step Protocol:

    • Preparation of Inoculum:

      • Grow microbial cultures overnight in their respective broths.

      • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

    • Preparation of Compound Dilutions:

      • Prepare a 2x concentrated stock solution of the test compound in the appropriate broth.

      • Perform serial two-fold dilutions in the 96-well plate, resulting in a final volume of 100 µL per well.

    • Inoculation:

      • Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

      • Include a positive control (microbes in broth without compound) and a negative control (broth only).

    • Incubation:

      • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]

    • Determination of MIC:

      • Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.[8]

      • Alternatively, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Phase 2: Mechanistic Exploration - Protocols

Protocol 3: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

Many phenolic compounds are known to inhibit COX enzymes, which are involved in inflammation.[9]

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)

    • Celecoxib (positive control)

    • Tris-HCl buffer (pH 8.0)

  • Step-by-Step Protocol:

    • Preparation of Reagents:

      • Prepare a working solution of COX-2 enzyme in Tris-HCl buffer.

      • Prepare solutions of arachidonic acid and TMPD.

    • Assay Procedure:

      • In a 96-well plate, add the test compound at various concentrations.

      • Add the COX-2 enzyme and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measurement:

      • Immediately measure the change in absorbance at 595 nm over time using a microplate reader in kinetic mode.

    • Data Analysis:

      • Calculate the rate of reaction for each concentration of the inhibitor.

      • Determine the percent inhibition relative to a vehicle control.

      • Calculate the IC50 value for COX-2 inhibition.

Data Presentation and Interpretation

All quantitative data from these assays should be presented in a clear, tabular format to facilitate comparison between the test compound and the positive controls.

Example Data Table:

AssayTest Compound (IC50)Positive Control (IC50)
DPPH ScavengingExperimental ValueAscorbic Acid: Value
ABTS ScavengingExperimental ValueTrolox: Value
COX-2 InhibitionExperimental ValueCelecoxib: Value
MIC (S. aureus)Experimental ValueGentamicin: Value
MIC (E. coli)Experimental ValueGentamicin: Value

Conclusion and Future Directions

This document provides a foundational framework for the initial investigation of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. The proposed protocols are designed to be robust and to yield data that will form the basis for more advanced studies. Positive results in any of these assays would warrant further investigation, including cytotoxicity profiling against various cell lines and in-depth mechanistic studies, such as exploring the impact on specific cellular signaling pathways. The journey from a novel molecule to a potential therapeutic agent is a long one, but it begins with the rigorous and systematic application of fundamental experimental procedures.

References

  • Vertex AI Search. "2-(Aminomethyl)-5-methoxynaphthalene has potential applications in various fields." Accessed January 20, 2026.
  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC - PubMed Central. . Accessed January 20, 2026.
  • 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4 - Sigma-Aldrich. . Accessed January 20, 2026.
  • Method of Preparing (S)
  • 2-Methoxy-5-methylphenol - Chem-Impex. . Accessed January 20, 2026.
  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. . Accessed January 20, 2026.
  • Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry - Benchchem. . Accessed January 20, 2026.
  • 4-(Aminomethyl)-2-methoxyphenol Hydrochloride | 7149-10-2 | TCI Deutschland GmbH. . Accessed January 20, 2026.
  • 5-Amino-2-methoxyphenol 98 1687-53-2 - Sigma-Aldrich. . Accessed January 20, 2026.
  • SAFETY DATA SHEET - Fisher Scientific. . Accessed January 20, 2026.
  • CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy)
  • 2-Methoxy-5-methylphenol - the NIST WebBook. . Accessed January 20, 2026.
  • SAFETY DATA SHEET - TCI Chemicals. . Accessed January 20, 2026.
  • 2-(Aminomethyl)-5-methoxyphenol hydrochloride - Achmem. . Accessed January 20, 2026.
  • SAFETY DATA SHEET - Spectrum Chemical. . Accessed January 20, 2026.
  • 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol , Hive Novel Discourse. . Accessed January 20, 2026.
  • 2-(Aminomethyl)-4-methylphenol hydrochloride-SDS-MedChemExpress. . Accessed January 20, 2026.

Sources

Application of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in Hair Dye Formulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This document provides detailed application notes and protocols for the use of 2-(Aminomethyl)-5-methoxyphenol hydrochloride as a coupler in oxidative hair dye formulations. It is intended for researchers, scientists, and drug development professionals engaged in the development and evaluation of new hair coloring products. This guide covers the chemical background, mechanism of action, formulation strategies, and performance evaluation of hair dyes incorporating this specific coupler.

Introduction and Chemical Profile

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a phenolic derivative that serves as a "coupler" or "secondary intermediate" in permanent hair dye systems. In its hydrochloride salt form, it offers improved stability and handling properties.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name 2-(Aminomethyl)-5-methoxyphenol hydrochloride[1]
CAS Number 1803591-93-6[1]
Molecular Formula C₈H₁₂ClNO₂[1]
Molecular Weight 189.64 g/mol [1]
Appearance Crystalline powder[2]
Storage Inert atmosphere, Room Temperature[1]

Mechanism of Action in Oxidative Hair Dyeing

Permanent hair coloring is an oxidative process that occurs within the hair shaft. It involves three key components: a primary intermediate (or developer), a coupler, and an oxidizing agent (typically hydrogen peroxide).[3]

The process can be summarized in the following steps:

  • Alkalinization: An alkaline agent, such as ammonia or monoethanolamine, is used to swell the hair cuticle, allowing the dye precursors to penetrate into the cortex.[3]

  • Oxidation: The oxidizing agent, hydrogen peroxide, serves two purposes: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates.

  • Coupling Reaction: The oxidized primary intermediates are highly reactive and will couple with the coupler molecules to form large, colored indo-dye molecules. These newly formed dye molecules are too large to be easily washed out of the hair shaft, resulting in a permanent color change.

2-(Aminomethyl)-5-methoxyphenol hydrochloride, as a coupler, plays a crucial role in determining the final shade and tone of the hair color. The specific color produced depends on the primary intermediate it is paired with.

Caption: Oxidative hair dye reaction mechanism.

Synthesis Protocol

A plausible synthetic route to 2-(Aminomethyl)-5-methoxyphenol hydrochloride involves the reductive amination of 2-hydroxy-5-methoxybenzaldehyde.

Caption: Proposed synthesis workflow.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is based on general methods for reductive amination and should be optimized for specific laboratory conditions.[4][5]

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄) or Hydrogen gas and Palladium on carbon (Pd/C)

  • Methanol

  • Hydrochloric acid (HCl) solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • Imine Formation: Dissolve 2-hydroxy-5-methoxybenzaldehyde in methanol in a round-bottom flask. Add an excess of ammonia solution and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions. Stir until the imine is fully reduced (monitor by TLC).

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of Pd/C and subject the mixture to hydrogen gas pressure. Monitor the reaction until hydrogen uptake ceases.

  • Work-up: Carefully quench the reaction with water and adjust the pH to be slightly acidic. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude 2-(Aminomethyl)-5-methoxyphenol in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt should precipitate.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Hair Dye Formulation and Application Protocol

The following is a representative two-part oxidative hair dye formulation. The concentrations of the primary intermediate and coupler can be adjusted to achieve different shades.

Table 2: Example Hair Dye Formulation

Part A: Dye Base Function Concentration (w/w %)
Deionized WaterSolventq.s. to 100
Cetearyl AlcoholThickener, Emollient5.0 - 15.0
Ceteareth-20Emulsifier1.0 - 5.0
MonoethanolamineAlkalizing Agent1.0 - 5.0
p-PhenylenediaminePrimary Intermediate0.1 - 2.0
2-(Aminomethyl)-5-methoxyphenol HCl Coupler 0.1 - 2.0
Sodium SulfiteAntioxidant0.1 - 0.5
Tetrasodium EDTAChelating Agent0.1 - 0.5
Part B: Developer Function Concentration (w/w %)
Deionized WaterSolventq.s. to 100
Hydrogen Peroxide (35%)Oxidizing Agent17.1 (for 6% final concentration)
Cetearyl AlcoholThickener2.0 - 5.0
Ceteareth-20Emulsifier0.5 - 2.0
Phosphoric AcidpH Adjusterto pH 2.5 - 3.5
Application Protocol:
  • Preparation: Mix Part A (Dye Base) and Part B (Developer) in a 1:1 ratio in a non-metallic bowl immediately before use.[6]

  • Application: Apply the mixture evenly to dry, unwashed hair swatches.

  • Processing: Allow the dye to process for 30 minutes at room temperature.[6]

  • Rinsing and Washing: Rinse the hair swatches thoroughly with lukewarm water until the water runs clear. Then, wash with a standard shampoo and apply a conditioner.

  • Drying: Allow the hair swatches to air dry.

Performance and Safety Evaluation Protocols

Colorimetric Evaluation

The color of the dyed hair swatches should be measured using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.[7]

  • L* : Lightness (0 = black, 100 = white)

  • a : Red/green coordinate (+a = red, -a* = green)

  • b : Yellow/blue coordinate (+b = yellow, -b* = blue)

Protocol:

  • Measure the Lab* values of the undyed hair swatches as a baseline.

  • After dyeing and drying, measure the Lab* values of the dyed swatches at multiple points on each swatch and calculate the average.

  • The total color change (ΔE) can be calculated using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

Note: Specific Lab* values for 2-(Aminomethyl)-5-methoxyphenol hydrochloride in combination with various primary intermediates are not widely available in public literature and should be determined experimentally.

Wash Fastness

The resistance of the color to fading from repeated washing can be assessed based on the ISO 105-C06 standard.

Protocol:

  • Prepare a composite specimen by sewing a dyed hair swatch between two undyed adjacent fabrics (e.g., cotton and wool).

  • Place the specimen in a stainless-steel container with a standard soap solution and stainless-steel balls (to simulate mechanical action).

  • Agitate the container in a laundrometer at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 30 minutes).

  • Rinse and dry the specimen.

  • Assess the change in color of the dyed swatch and the staining of the adjacent fabrics using the Grey Scale for Assessing Change in Colour (ISO 105-A02) and the Grey Scale for Assessing Staining (ISO 105-A03), respectively.

Light Fastness

The resistance of the color to fading upon exposure to light can be evaluated based on the ISO 105-B02 standard.

Protocol:

  • Mount a portion of the dyed hair swatch in a sample holder, partially covered with an opaque mask.

  • Simultaneously expose the sample and a set of Blue Wool standards to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Continue the exposure until a specified color change is observed on the sample or one of the Blue Wool standards.

  • Assess the light fastness by comparing the fading of the sample to the fading of the Blue Wool standards. The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).

Safety Evaluation

Skin Sensitization: Aminophenol derivatives are known to have the potential for skin sensitization.[8] The sensitizing potential of a new formulation should be assessed using validated in vitro methods, such as the Direct Peptide Reactivity Assay (DPRA) or the KeratinoSens™ assay.

Skin and Eye Irritation: The potential for skin and eye irritation should be evaluated using in vitro reconstructed human tissue models, such as the EpiDerm™ Skin Irritation Test (OECD TG 439) and the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437).[9][10]

Regulatory Considerations

The use of hair dye ingredients is strictly regulated in major markets. In the European Union, cosmetic ingredients are regulated under Regulation (EC) No 1223/2009. The safety of hair dye ingredients is assessed by the Scientific Committee on Consumer Safety (SCCS). Permitted oxidative hair dyes and their maximum concentrations for use are listed in Annex III of the regulation. As of the date of this document, 2-(Aminomethyl)-5-methoxyphenol hydrochloride is not explicitly listed in the annexes of the EU Cosmetic Regulation. Therefore, its use in a commercial product would require a full safety dossier to be submitted and approved by the relevant regulatory bodies. In the United States, the Cosmetic Ingredient Review (CIR) Expert Panel assesses the safety of cosmetic ingredients.

References

  • US Patent 4,065,255. (1977). 2-Methyl-5-N-hydroxyalkylaminophenol in an oxidation dye composition and method of using the same.
  • WO Patent 1999/036047. (1999). Two-part hair dye compositions containing polyether polyurethanes and conditioning agents.
  • EP Patent 0891765. (1999). Oxidative hair dye compositions.
  • US Patent 3,652,675. (1972). 2-methoxy-5-hydroxybenzaldehyde.
  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. [Link]

  • Goebel, C., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. Dermatitis, 33(4), 293-301. [Link]

  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics. [Link]

  • EP Patent 0226072. (1987). Oxidation dye containing 4-amino-2-aminomethyl phenol.
  • European Commission. CosIng database. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054. [Link]

  • Rastogi, S. C., et al. (2002). Precursors of oxidative hair dyes in hair colouring formulations. Research Notes from NERI, (175). [Link]

  • Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 43, 104-111. [Link]

  • Rastogi, S. C., et al. (2001). Unconsumed precursors and couplers after formation of oxidative hair dyes. Contact Dermatitis, 45(5), 273-277. [Link]

  • Blömeke, B., et al. (2013). A review of aspects of oxidative hair dye chemistry with special reference to N-nitrosamine formation. International Journal of Cosmetic Science, 35(3), 241-263. [Link]

  • IIVS. Skin Irritation Test (SIT, OECD 439). [Link]

  • IOC 40 - Reductive Amination & Amide Synthesis. (2022). YouTube. [Link]

  • Alepee, N., et al. (2022). Strategies for the evaluation of the eye irritation potential of different types of surfactants and silicones used in cosmetic products. Toxicology in Vitro, 81, 105351. [Link]

  • Official Journal of the European Union. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. [Link]

  • Chen, Y. L., et al. (2019). Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl) aminofluorescein via micellar electrokinetic chromatography. Journal of Food and Drug Analysis, 27(3), 825-831. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Cosmetics & Toiletries. (2008). CIR Assesses Aminomethyl Propanol and More. [Link]

  • Kim, H. J., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Journal of Pharmaceutical Investigation, 50(4), 385-393. [Link]

  • Regulations.gov. (2018). In vitro Skin Irritation and Corrosion Turnkey Testing Strategy including transport classification. [Link]

  • Official Journal of the European Union. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. [Link]

  • Semikolenov, V. A., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 4(3), 856-869. [Link]

  • IJSDR. (2019). Formulation Aspect Of Hair Dyes. [Link]

  • Eye Irritation Test (OptiSafe™). (2021). PMC. [Link]

  • Obelis Group. (2024). February 2025 EU Cosmetics Deadlines: Annex II & III Updates. [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]

  • Basketter, D. A., et al. (2007). Comparison of human skin irritation and photo-irritation patch test data with cellular in vitro assays and animal in vivo data. Cutaneous and Ocular Toxicology, 26(3), 257-270. [Link]

  • Adriaens, E., et al. (2017). Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD). Archives of Toxicology, 91(7), 2539-2555. [Link]

  • Turesky, R. J., et al. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology, 16(11), 1407-1415. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. [Link]

  • MedEnvoy. (2024). EU Cosmetics Regulation 2024: New Ingredient Restrictions. [Link]

  • ResearchGate. (n.d.). Measured CIELAB color values (L, a, b) and calculated total color changes ('E). [Link]

  • Goebel, C., et al. (2020). Cross‐elicitation responses to 2‐methoxymethyl‐p‐phenylenediamine in p‐phenylenediamine‐allergic individuals: Results from open use testing and diagnostic patch testing. Contact Dermatitis, 82(6), 365-374. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating HPLC protocol for the analysis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride . This compound presents a classic "hydrophilic base" challenge: it possesses a polar primary amine (pKa ~9.5) and a phenolic moiety, leading to potential peak tailing and poor retention on standard C18 stationary phases. This guide moves beyond generic recipes to explain the mechanistic rationale for column selection and pH control, ensuring high resolution from process impurities such as 2-hydroxy-4-methoxybenzaldehyde.

Introduction & Molecule Analysis[1][2][3][4][5][6][7][8][9]

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a functionalized benzylamine often used as a fragment in medicinal chemistry (e.g., dopamine receptor ligands or kinase inhibitors).

Physicochemical Challenges
  • Basicity: The aminomethyl group (

    
    ) is highly basic. At neutral pH, it exists in equilibrium between the protonated cation and the free base, leading to split peaks.
    
  • Silanol Interaction: The cationic amine interacts strongly with residual silanols (

    
    ) on silica-based columns, causing severe peak tailing.
    
  • Hydrophilicity: The combination of the amine salt and the phenolic hydroxyl group makes the molecule highly polar, risking elution near the void volume (

    
    ) where integration is unreliable.
    
Method Development Strategy

To overcome these issues, we employ a "Low pH / High Strength" buffer strategy. By lowering the mobile phase pH to ~2.5, we achieve two goals:

  • Silanol Suppression: We protonate the residual silanols on the column (suppressing

    
    ), eliminating the ion-exchange mechanism that causes tailing.
    
  • Analyte Control: We force the amine into a 100% protonated state, ensuring a single, sharp peak species.

Visualizing the Method Logic

The following decision tree illustrates the critical choices made during the development of this protocol.

MethodLogic Start Analyte: 2-(Aminomethyl)-5-methoxyphenol HCl CheckStruct Analyze Structure: Primary Amine + Phenol Start->CheckStruct Issue1 Risk: Silanol Interaction (Peak Tailing) CheckStruct->Issue1 Issue2 Risk: Low Retention (Elution at Void) CheckStruct->Issue2 Solution1 Strategy: Low pH (2.5) Suppress Silanols Issue1->Solution1 Solution2 Strategy: Polar-Embedded Column or Low Organic Start (3%) Issue2->Solution2 Selection Final Conditions: C18 AQ or Polar Embedded Phosphate Buffer pH 2.5 Solution1->Selection Solution2->Selection

Figure 1: Method Development Decision Tree highlighting the mitigation of silanol interactions and retention issues.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-(Aminomethyl)-5-methoxyphenol hydrochloride (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Instrumentation
  • System: HPLC with Binary or Quaternary Pump (e.g., Agilent 1260/1290, Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (Recommended for polar retention).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 25 mM

in Water, pH 2.5 (adj. with

)
Low pH suppresses silanol activity; ionic strength reduces peak broadening.
Mobile Phase B Acetonitrile (100%)Stronger elution solvent than MeOH; provides sharper peaks for basic amines.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Volume 5 - 10 µLPrevent column overload.
Detection UV @ 280 nm (Primary), 215 nm (Secondary)280 nm is specific for the phenol ring; 215 nm detects non-aromatic impurities.
Run Time 15 MinutesSufficient to elute hydrophobic impurities.
Gradient Program

Note: A shallow initial gradient is required to retain the hydrophilic salt.

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0973Loading: High aqueous content to trap the polar amine.
2.0973Isocratic Hold: Ensures retention away from void volume.
8.04060Ramp: Elutes hydrophobic impurities (e.g., precursors).
10.04060Wash: Cleans column.
10.1973Re-equilibration: Return to initial conditions.
15.0973End: Ready for next injection.

Sample Preparation Workflow

Correct sample preparation is critical to prevent "solvent shock," which causes split peaks when injecting strong organic solvents into a high-aqueous mobile phase.

SamplePrep Step1 Weigh 10 mg Analyte Step2 Dissolve in 10 mL Diluent* Step1->Step2 Step3 Sonicate (5 mins) Step2->Step3 Step4 Filter (0.22 µm PVDF) Step3->Step4 Step5 Transfer to HPLC Vial Step4->Step5

*Figure 2: Sample Preparation Workflow. Diluent: 90% Water / 10% Acetonitrile (Matches initial gradient conditions).

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before accepting data.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (

)

(approx. 3.5 - 4.5 min)
If eluting too fast: Decrease initial %B to 1% or use a C18-AQ column.
Tailing Factor (

)
NMT 1.5 (Ideal < 1.3)If tailing > 1.5: Replace column (silanols exposed) or increase buffer conc. to 50 mM.
Theoretical Plates (

)
> 5000If low: Check connections for dead volume or replace column.
Precision (RSD) < 2.0% for Area (n=5)If high: Check autosampler or injector seal.
Known Impurity Profile

The synthesis of this compound often involves the reduction of 2-hydroxy-4-methoxybenzaldehyde (or the corresponding oxime).

  • Analyte: Elutes ~4.0 min.

  • Aldehyde Impurity: Less polar, elutes later (~8.5 min).

  • Resolution (

    
    ):  Must be > 2.0 between the main peak and the aldehyde impurity.
    

Troubleshooting Guide

Issue: Double Peaks or Split Peaks

  • Cause: The sample solvent is too strong (e.g., 100% Methanol) or the pH is near the pKa.

  • Fix: Dissolve the sample in the mobile phase A (Buffer). Ensure Buffer pH is strictly 2.5.

Issue: Rising Baseline

  • Cause: "Ghost peaks" from contaminated aqueous buffer.

  • Fix: Use fresh Milli-Q water and filter buffer through 0.22 µm membrane.

Issue: Pressure High

  • Cause: Salt precipitation.

  • Fix: Ensure the mixing of Buffer and Acetonitrile does not exceed solubility limits (usually safe < 80% ACN). Wash system with 90:10 Water:MeOH after use.

References

  • PubChem. (n.d.).[2] Compound Summary: 2-methoxy-5-[(propan-2-ylamino)methyl]phenol (Structural Analog).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. (Standard industry reference for amine analysis).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(Aminomethyl)-5-methoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro characterization of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. Based on its structural features, which bear resemblance to known biogenic amine modulators, we hypothesize potential interactions with key enzyme and receptor systems involved in neurotransmission. The following protocols are designed to enable researchers to investigate two primary hypothesized activities: inhibition of monoamine oxidase (MAO) enzymes and binding to adrenergic receptors. These assays are foundational in early-stage drug discovery and can provide critical insights into the compound's pharmacological profile.

Introduction: Unveiling the Potential of 2-(Aminomethyl)-5-methoxyphenol hydrochloride

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a substituted phenol derivative with structural motifs—a primary aminomethyl group and a methoxy-substituted phenol ring—that are present in a variety of biologically active molecules. While direct extensive biological data for this specific compound is not widely published, its architecture suggests a potential to interact with targets within the central and peripheral nervous systems. Structurally related methoxyphenol compounds have been reported to possess diverse biological activities, including antioxidant and cyclooxygenase (COX)-2 inhibitory effects.[1] Furthermore, the aminomethylphenyl moiety is a common feature in ligands for monoamine transporters and receptors.

This guide, therefore, presents a focused approach to begin elucidating the bioactivity of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. We will detail the theoretical basis and provide step-by-step protocols for two high-value in vitro assays: a monoamine oxidase (MAO) inhibitor screening assay and an adrenergic receptor binding assay. These protocols are designed to be robust and adaptable, providing a solid framework for initial pharmacological characterization.

Hypothesized Activity I: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically exploited for the treatment of depression, Parkinson's disease, and other neurological disorders.[3][] Given the structural similarity of 2-(Aminomethyl)-5-methoxyphenol hydrochloride to monoamine substrates, it is a plausible candidate for an MAO inhibitor.

Assay Principle

The proposed in vitro assay to screen for MAO inhibition is a fluorometric method.[2][3] This assay quantifies the activity of MAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound, 2-(Aminomethyl)-5-methoxyphenol hydrochloride, would indicate inhibition of MAO activity.

Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, MAO Enzyme, Substrate, Test Compound Dilutions add_components Add MAO Enzyme, Buffer, & Test Compound/Controls to 96-well plate prep_reagents->add_components prep_controls Prepare Positive (Inhibitor) & Negative (Vehicle) Controls prep_controls->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate reaction with Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution & Detection Reagent incubate->stop_reaction read_fluorescence Read Fluorescence (Ex/Em = 530/585 nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_dose_response Plot Dose-Response Curve calculate_inhibition->plot_dose_response determine_ic50 Determine IC50 Value plot_dose_response->determine_ic50

Figure 1: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.

Detailed Protocol: Fluorometric MAO Inhibitor Screening

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

  • 2-(Aminomethyl)-5-methoxyphenol hydrochloride

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in an appropriate solvent (e.g., DMSO or water). Create a serial dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a working solution of the MAO substrate.

    • Prepare a detection reagent mixture containing the fluorescent probe and HRP in assay buffer.

  • Assay Plate Setup:

    • To appropriate wells of the 96-well plate, add 20 µL of assay buffer.

    • Add 10 µL of the test compound dilutions or controls (positive inhibitor or vehicle).

    • Add 20 µL of the MAO enzyme (MAO-A or MAO-B) to each well. For background wells, add 20 µL of assay buffer instead.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of the MAO substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Signal Development: Add 50 µL of the detection reagent mixture to each well. Incubate for 10-15 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~530-540 nm and emission at ~585-595 nm.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of the background wells from all other wells.

  • Percentage Inhibition Calculation:

    • % Inhibition = [1 - (Fluorescence of test compound well / Fluorescence of vehicle control well)] x 100

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

A low IC₅₀ value suggests potent inhibition of the respective MAO isoform. Comparing the IC₅₀ values for MAO-A and MAO-B will reveal the selectivity of the compound.

Hypothesized Activity II: Adrenergic Receptor Binding

Scientific Rationale

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine and epinephrine.[5] They are crucial in regulating various physiological processes, including cardiovascular function, and are important targets for drugs treating conditions like hypertension and asthma. The phenethylamine scaffold within 2-(Aminomethyl)-5-methoxyphenol hydrochloride is a classic feature of adrenergic ligands, making it a candidate for binding to adrenergic receptors.

Assay Principle

A radioligand competition binding assay is a standard method to determine the affinity of a test compound for a specific receptor.[6][7] This assay measures the ability of the unlabeled test compound to compete with a known radiolabeled ligand for binding to the receptor. The receptors are typically present in a membrane preparation from cells overexpressing the receptor of interest. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. A reduction in bound radioactivity indicates that the test compound is binding to the receptor.

Workflow for Adrenergic Receptor Binding Assay

Adrenergic_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes Expressing Adrenergic Receptor mix_components Combine Membranes, Radioligand, & Test Compound/Controls prep_membranes->mix_components prep_radioligand Prepare Radiolabeled Ligand prep_radioligand->mix_components prep_compound Prepare Test Compound Dilution Series prep_compound->mix_components incubate Incubate to Reach Binding Equilibrium mix_components->incubate separate Separate Bound & Free Ligand (Rapid Filtration) incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash scintillation_count Quantify Radioactivity on Filters wash->scintillation_count calculate_binding Calculate Specific Binding scintillation_count->calculate_binding plot_competition_curve Plot Competition Curve calculate_binding->plot_competition_curve determine_ki Determine Ki Value plot_competition_curve->determine_ki

Sources

Application Note: Scale-Up Synthesis of 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride . This compound serves as a critical pharmacophore in the synthesis of vanilloid receptor modulators and kinase inhibitors.

While direct reductive amination of aldehydes with ammonia is a common route, it often suffers from poor selectivity on a kilogram scale, leading to significant secondary amine (dimer) impurities. To ensure >99% purity and robust scalability, this guide utilizes a two-step Oxime-Reduction Strategy . This pathway minimizes dimerization and allows for intermediate purification, ensuring the final hydrochloride salt meets stringent pharmaceutical specifications.

Key Process Advantages
  • Regioselectivity: The oxime intermediate locks the nitrogen position, preventing poly-alkylation.

  • Stability: Isolation of the hydrochloride salt stabilizes the electron-rich phenolic amine against oxidative degradation.

  • Scalability: The protocol uses standard hydrogenation equipment (Parr shaker or Hastelloy autoclave) and avoids hazardous hydride reagents (e.g., LiAlH4) unsuitable for large-scale operations.

Retrosynthetic Strategy & Reaction Scheme

The synthesis is designed around the commercially available 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde). The aldehyde is condensed with hydroxylamine to form the oxime, which is subsequently reduced via catalytic hydrogenation in acidic media.

Reaction Scheme

ReactionScheme SM Start: 2-Hydroxy-5-methoxybenzaldehyde (CAS: 672-13-9) Step1 Step 1: Oximation NH2OH·HCl, NaOAc EtOH/H2O SM->Step1 Inter Intermediate: Oxime Derivative Step1->Inter Step2 Step 2: Hydrogenation H2 (3-5 bar), Pd/C MeOH/HCl Inter->Step2 Product Product: 2-(Aminomethyl)-5-methoxyphenol HCl (CAS: 134606-44-1) Step2->Product

Figure 1: Synthetic pathway utilizing the oxime intermediate to ensure mono-amination.

Critical Process Parameters (CPPs)

Success in scaling this reaction from grams to kilograms relies on controlling specific variables that influence impurity profiles.

ParameterSpecificationRationale (Causality)
pH during Oximation 4.5 – 5.5Maintenance of slightly acidic/buffered pH accelerates oxime formation while preventing aldol condensation side reactions.
H₂ Pressure 3 – 5 bar (45-75 psi)Sufficient pressure is required to overcome the activation energy of the C=N bond reduction without inducing ring reduction (over-hydrogenation).
Acidity in Step 2 1.1 – 1.5 eq. HClCrucial: Presence of acid protonates the primary amine as it forms, preventing it from attacking the intermediate imine, which would form the secondary amine impurity (dimer).
Inert Atmosphere N₂ / Ar SpargingThe electron-rich phenol ring is highly susceptible to air oxidation (turning pink/brown). Strict O₂ exclusion is required.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime

Objective: Convert the aldehyde carbonyl to a chemically stable oxime.

Reagents:

  • 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq) or NaOH (to adjust pH)

  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Charge: In a reactor equipped with an overhead stirrer and temperature probe, dissolve 2-Hydroxy-5-methoxybenzaldehyde in Ethanol.

  • Addition: Dissolve Hydroxylamine HCl and Sodium Acetate in Water. Add this aqueous solution to the ethanolic aldehyde solution dropwise over 30 minutes.

    • Note: An exotherm of 5-10°C is expected. Maintain internal temperature < 40°C.

  • Reaction: Heat the mixture to 50°C and stir for 2-4 hours. Monitor by HPLC or TLC (Eluent: Hexane/EtOAc 7:3).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Ethanol.

    • The oxime usually precipitates upon cooling the remaining aqueous phase to 0-5°C.

    • Filter the solid.[1] Wash with cold water (2x).

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Yield Target: >90%.[2][3] Appearance: Off-white to pale yellow solid.

Step 2: Catalytic Hydrogenation to 2-(Aminomethyl)-5-methoxyphenol HCl

Objective: Reduce the oxime to the primary amine while simultaneously forming the salt to prevent oxidation and dimerization.

Reagents:

  • Oxime Intermediate (from Step 1)

  • Catalyst: 10% Pd/C (50% wet, 5 wt% loading relative to substrate)

  • Solvent: Methanol

  • Additive: Concentrated HCl (1.1 eq) or Methanolic HCl

Protocol:

  • Safety Check: Ensure the autoclave is grounded. Purge with Nitrogen (3x) to remove Oxygen.

  • Loading:

    • Charge the Oxime and Methanol into the autoclave vessel.

    • Add the HCl solution.[4][5] Caution: Ensure the solution is acidic.

    • Add the Pd/C catalyst as a slurry in Methanol (to avoid dry catalyst sparking).

  • Hydrogenation:

    • Seal the reactor. Purge with N₂ (3x), then with H₂ (3x).

    • Pressurize to 4 bar (60 psi) with H₂.

    • Stir vigorously (800-1000 rpm) at 25-30°C .

    • Note: Reaction is exothermic. Do not exceed 40°C to avoid ring reduction.

  • Completion: Monitor H₂ uptake. Reaction typically completes in 4-6 hours. Verify by HPLC (disappearance of oxime).

  • Filtration:

    • Vent H₂ and purge with N₂.

    • Filter the reaction mixture through a bed of Celite (or sparkler filter) to remove Pd/C. Keep the filter cake wet to prevent pyrophoric ignition.

  • Isolation (Crystallization):

    • Concentrate the filtrate to ~20% of original volume.

    • Add Isopropanol or MTBE as an antisolvent to induce crystallization.

    • Cool to 0°C for 2 hours.

    • Filter the white crystalline solid. Wash with cold Isopropanol/MTBE.

    • Dry under vacuum at 45°C.

Process Workflow & Decision Tree

The following diagram illustrates the operational workflow and key decision points for quality control.

Workflow start Start: Raw Material QC (HPLC >98%) oxime Step 1: Oximation (EtOH/H2O, 50°C) start->oxime check1 IPC: Oxime Conversion (Target >99%) oxime->check1 check1->oxime Incomplete (Extend Time) hydro Step 2: Hydrogenation (Pd/C, H2, HCl) check1->hydro Pass filter Catalyst Filtration (Celite/Sparkler) hydro->filter cryst Crystallization (MeOH/MTBE) filter->cryst final Final QC: HPLC, NMR, Cl- Titration cryst->final

Figure 2: Operational workflow with In-Process Control (IPC) checkpoints.

Analytical Specifications

To validate the "Self-Validating System" requirement, the final product must meet these criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder. (Pink indicates oxidation).
Purity HPLC (C18, ACN/Buffer)> 98.5% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure. Key peaks: Singlet (-OCH3), Singlet (-CH2-N), Aromatic protons (3H).
Salt Stoichiometry Argentometric Titration12.5% - 13.5% Chloride content (Theoretical for HCl salt).

Troubleshooting & Safety

Common Failure Modes
  • Pink/Brown Product:

    • Cause: Oxidation of the phenol.

    • Solution: Degas all solvents. Store product under Argon. Wash filter cake with antioxidant-containing solvent (e.g., trace sodium bisulfite) if necessary, though HCl salt is generally stable.

  • Secondary Amine Impurity (>1%):

    • Cause: Insufficient acid during hydrogenation or slow hydrogenation rate.

    • Solution: Increase catalyst loading or H₂ pressure. Ensure HCl is added before H₂ introduction.

Safety Protocols
  • Pd/C Handling: Spent catalyst is pyrophoric. Keep wet with water at all times. Dispose of in designated metal waste containers.

  • Hydrogenation: Operate high-pressure vessels behind blast shields. Ensure relief valves are calibrated.

References

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes.[4]Link

    • Context: Validates the use of acidic media (HCl)
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 95695, 2-Hydroxy-5-methoxybenzaldehyde.[3]Link

    • Context: Physical properties and safety data for the starting m
  • Thermo Fisher Scientific. (2024).[3] 2-Hydroxy-5-methoxybenzaldehyde Product Specifications.Link

    • Context: Commercial availability and purity specific
  • TCI Chemicals. (2024). 4-(Aminomethyl)-2-methoxyphenol Hydrochloride (Isomer Reference).Link

    • Context: Reference for handling similar phenolic amine salts (Vanillylamine HCl), confirming stability and storage requirements.

Sources

formulation of 2-(Aminomethyl)-5-methoxyphenol hydrochloride for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Handling of 2-(Aminomethyl)-5-methoxyphenol hydrochloride for Biological Assays

Executive Summary

This technical guide details the formulation, stability maintenance, and biological application of 2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS: 1803591-93-6).[1] As a phenolic benzylamine derivative, this compound presents specific challenges regarding oxidative instability and pH-dependent solubility.[1] This protocol establishes a standardized workflow to generate reproducible 10 mM and 100 mM stock solutions suitable for in vitro high-throughput screening (HTS) and in vivo target validation.[1]

Key Recommendation: The primary stock should be prepared in anhydrous DMSO and stored at -20°C to prevent phenolic oxidation. Aqueous working solutions must be prepared fresh to avoid hydrolysis or precipitation of the free base at physiological pH.[1]

Physicochemical Profile & Biological Implications

Understanding the molecular properties is the first step in rational formulation design.[1]

PropertyValue / CharacteristicBiological Implication
Compound Name 2-(Aminomethyl)-5-methoxyphenol HClTarget Ligand / Intermediate
CAS Number 1803591-93-6Unique Identifier
Molecular Weight 189.64 g/mol (Salt) / ~153.18 (Free Base)High molarity per unit mass.[1]
Structure Class Phenolic BenzylamineOxidation Risk: The electron-rich phenol ring is susceptible to quinone formation (browning).[1]
pKa (Estimated) Amine: ~9.3 | Phenol: ~10.0At pH 7.4: The amine is protonated (

), ensuring water solubility.
Solubility High in DMSO (>50 mM); Mod. in WaterHCl salt aids aqueous solubility, but high concentrations may require buffering.[1]

Pre-Formulation Strategy

Before handling the neat powder, researchers must select the appropriate vehicle based on the assay endpoint.

FormulationStrategy Start Start: Neat Solid AssayType Define Assay Type Start->AssayType CellBased Cell-Based / Enzymatic AssayType->CellBased In Vitro InVivo In Vivo (Animal) AssayType->InVivo In Vivo DMSO_Stock Primary Stock: DMSO (Recommended) CellBased->DMSO_Stock Stability Priority Aq_Stock Aqueous Stock (Saline/PBS) InVivo->Aq_Stock Toxicity Priority Dilution Intermediate Dilution (1:100 in Media) DMSO_Stock->Dilution Final DMSO < 0.1% DirectInj Direct Injection (Adjust pH) Aq_Stock->DirectInj Isotonic Check

Figure 1: Decision tree for selecting the optimal solvent system based on experimental requirements.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution. Materials:

  • 2-(Aminomethyl)-5-methoxyphenol hydrochloride (Solid)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent)[1]

  • Amber glass vials (Borosilicate) with PTFE-lined caps[1]

Procedure:

  • Calculations:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass:

      
      [1]
      
    • Note: Always weigh the specific batch amount and adjust the solvent volume, rather than trying to weigh an exact mass.

  • Weighing:

    • Weigh

      
       of the solid into a tared amber vial. Record exact mass (e.g., 
      
      
      
      ).
  • Solvation:

    • Calculate the required DMSO volume:

      
      [1]
      
    • Example: For

      
      : 
      
      
      
      .[1]
    • Add the calculated volume of DMSO.[1] Vortex vigorously for 30 seconds.[1]

  • Inspection:

    • The solution should be clear and colorless to pale yellow.[1] If pink/brown, oxidation has occurred (discard).[1]

  • Storage:

    • Aliquot into single-use volumes (e.g.,

      
      ) to avoid freeze-thaw cycles.[1] Store at -20°C or -80°C.
      

Protocol B: Serial Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous culture media without precipitating the compound ("crashing out").

Mechanism: The "Intermediate Plate" method reduces the kinetic shock of mixing hydrophobic solvents with water.[1]

SerialDilution cluster_check Quality Check Stock Master Stock (50 mM in DMSO) Inter Intermediate Step (500 µM in Media/Buffer) 1:100 Dilution Stock->Inter 2 µL Stock + 198 µL Media Final Working Concentration (5 µM in Assay Well) 1:100 Dilution Inter->Final 10 µL Inter + 990 µL Cell Susp. Check1 Check for Precipitate Inter->Check1

Figure 2: Two-step dilution protocol to ensure solubility and minimize DMSO cytotoxicity (Final DMSO = 0.01%).

Step-by-Step:

  • Thaw: Remove one aliquot of 50 mM stock. Thaw at room temperature (do not heat).

  • Intermediate Dilution (100x):

    • Prepare a 1.5 mL tube with

      
       of pre-warmed culture media (e.g., DMEM + 10% FBS).[1]
      
    • Add

      
       of 50 mM Stock.[1] Vortex immediately.
      
    • Result:

      
       solution (2% DMSO).[1]
      
  • Final Dilution:

    • Add the Intermediate solution to your assay wells.[1]

    • Example: Add

      
       of Intermediate to 
      
      
      
      of cells.
    • Final Conc:

      
       (0.2% DMSO).[1]
      

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Color Change Solution turns pink or brown.Oxidation of the phenol group.[1]Discard. Prepare fresh stock. Purge vials with Nitrogen/Argon gas before closing.[1]
Precipitation Cloudy suspension upon dilution.[1]"Crashing out" of free base.[1]Ensure intermediate dilution step is used.[1] Verify media pH is < 7.[1][2][3]6.
Cytotoxicity Cell death in vehicle control.[1]DMSO concentration > 0.5%.[1]Reduce final DMSO to < 0.1% by using a higher concentration stock or serial aqueous dilution.[1]

Validation Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Detection: UV at 280 nm (Phenol absorption).[1]

  • Criterion: Purity > 95% required for biological data validity.

References

  • PubChem. (2023).[1] Compound Summary: 2-(Aminomethyl)-5-methoxyphenol hydrochloride.[1][4] National Library of Medicine.[1] [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and Instability). [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-(Aminomethyl)-5-methoxyphenol Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in pharmaceutical development and fine chemical synthesis, the strategic selection of building blocks is paramount. 2-(Aminomethyl)-5-methoxyphenol hydrochloride emerges as a highly valuable and versatile chemical intermediate. Its unique structural arrangement, featuring a primary amine, a hydroxyl group, and a methoxy-substituted aromatic ring, offers a trifecta of reactive sites for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying chemical principles that govern its reactivity.

Core Molecular Attributes and Strategic Value

2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS RN: 1803591-93-6) is a stable, crystalline solid that serves as a foundational element in multi-step syntheses.[1] The hydrochloride salt form enhances its stability and handling properties compared to the free base. The strategic value of this intermediate lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂[1]
Molecular Weight 189.64 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Freely soluble in water, soluble in methanol[2]
Storage Inert atmosphere, Room Temperature[1]

The primary amine is a potent nucleophile, readily participating in amide bond formation, reductive amination, and diazotization reactions. The phenolic hydroxyl group, being weakly acidic, is a key site for etherification, esterification, and as a directing group in electrophilic aromatic substitution. The methoxy group influences the electron density of the aromatic ring, directing electrophilic substitutions to the ortho and para positions.

Primary Application: Synthesis of Adrenergic Agonists

A significant application of 2-(Aminomethyl)-5-methoxyphenol hydrochloride is in the synthesis of catecholamine analogs, particularly those with β-adrenergic agonist activity.[3] These compounds are of great interest in the development of bronchodilators and other cardiovascular drugs.[4] The general synthetic strategy involves the elaboration of the aminomethyl side chain and potential modification of the phenolic hydroxyl group.

Conceptual Pathway for Adrenergic Agonist Synthesis

The synthesis of a hypothetical β-adrenergic agonist from 2-(Aminomethyl)-5-methoxyphenol hydrochloride can be envisioned through a multi-step process. This process leverages the reactivity of the primary amine for the introduction of a substituted ethanolamine side chain, a common feature in many adrenergic agonists.

G A 2-(Aminomethyl)-5-methoxyphenol Hydrochloride B Protection of Phenolic Hydroxyl (e.g., Benzyl ether) A->B Base, Benzyl Bromide C N-Alkylation with a Substituted Epoxide B->C Isopropanol, Heat D Deprotection of Phenolic Hydroxyl C->D Catalytic Hydrogenation (e.g., Pd/C, H₂) E Final Adrenergic Agonist D->E Salt Formation (optional)

Caption: Synthetic workflow for a hypothetical adrenergic agonist.

Protocol 1: Synthesis of a N-tert-Butyl Ethanolamine Derivative

This protocol describes a plausible synthesis of an N-tert-butyl ethanolamine derivative, a common structural motif in bronchodilators, using 2-(Aminomethyl)-5-methoxyphenol hydrochloride as a starting material. The choice of a bulky N-substituent like tert-butyl often confers selectivity for β2-adrenergic receptors.[4]

Materials:

  • 2-(Aminomethyl)-5-methoxyphenol hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl glycidyl ether

  • Isopropanol

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and stir for 15 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 eq) and heat the reaction mixture to 60°C for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzylated intermediate.

Causality: The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in the subsequent N-alkylation step. Potassium carbonate acts as a base to deprotonate the phenol.

Step 2: N-Alkylation

  • Dissolve the protected aminophenol (1.0 eq) in isopropanol.

  • Add tert-butyl glycidyl ether (1.2 eq) to the solution.

  • Heat the mixture to reflux and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure to obtain the crude N-alkylated product.

Causality: The primary amine undergoes a nucleophilic attack on the epoxide ring of the tert-butyl glycidyl ether, leading to the formation of the desired ethanolamine side chain. Isopropanol is a suitable polar protic solvent for this reaction.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Dissolve the crude N-alkylated product in methanol.

  • Add 10% Pd/C catalyst (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).[5]

  • Filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Causality: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl ethers, yielding the free phenol.

Step 4: Salt Formation (Optional)

  • Dissolve the final compound in a minimal amount of methanol.

  • Slowly add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product as a hydrochloride salt.

Causality: Conversion to the hydrochloride salt often improves the stability and handling of the final amine product.

Application in Heterocyclic Synthesis: Benzoxazines

The bifunctional nature of 2-(Aminomethyl)-5-methoxyphenol allows it to be a precursor in the synthesis of heterocyclic compounds like benzoxazines.[6] These are valuable monomers for the production of high-performance polymers.

General Reaction for Benzoxazine Formation

The reaction involves the condensation of the aminomethylphenol with an aldehyde, typically formaldehyde, to form the oxazine ring.

G A 2-(Aminomethyl)-5-methoxyphenol C 6-methoxy-3,4-dihydro-1H-2,1,3-benzoxazine A->C B Formaldehyde B->C

Caption: Formation of a benzoxazine derivative.

Safety and Handling

2-(Aminomethyl)-5-methoxyphenol hydrochloride is classified as a hazardous substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] Handling should be performed in a well-ventilated fume hood.[8]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a chemical intermediate with significant potential in drug discovery and materials science. Its well-defined reactive sites allow for predictable and selective chemical transformations. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile building block. As with all chemical syntheses, appropriate safety precautions and analytical monitoring are essential for successful and safe experimentation.

References

  • Vertex AI Search. The Role of 2-Amino-5-ethylphenol Hydrochloride in Dye Synthesis.
  • A2B Chem. 5-(2-Aminoethyl)-2-methoxyphenol hydrochloride.
  • Benchchem. Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
  • Benchchem. Technical Support Center: Synthesis of 2-Furanmethanol, 5-(aminomethyl)-.
  • Hive Novel Discourse. 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol.
  • Achmem. 2-(Aminomethyl)-5-methoxyphenol hydrochloride.
  • Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • PubMed. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
  • MDPI. Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction.
  • MedChemExpress. 2-(Aminomethyl)-4-methylphenol hydrochloride-SDS.
  • Wikipedia. Adrenergic agonist.
  • PubMed. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis.
  • TCI Chemicals. SAFETY DATA SHEET.
  • PubMed. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol.
  • Spectrum Chemical. SAFETY DATA SHEET.
  • SimSon Pharma. 4-(Aminomethyl)-2-methoxyphenol HCl | Pharmaceutical Intermediate & Fine Chemical.
  • Sigma-Aldrich. 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4.
  • Benchchem. Application Notes and Protocols for 2-(Aminomethyl)-4-methylphenol hydrochloride in Synthetic Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Events

Introduction:

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, with a focus on the critical aspect of managing exothermic events during the synthesis. The reduction of the nitrile group in the precursor, 2-hydroxy-4-methoxybenzonitrile, is a key transformation that is often highly exothermic. Failure to control this exotherm can lead to reduced yield, impurity formation, and most importantly, serious safety incidents, including thermal runaway.[1] This document provides practical, field-proven insights and troubleshooting guidance to ensure a safe and successful synthesis.

Understanding the Core Exotherm

The primary exothermic event in the synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride occurs during the reduction of the nitrile functional group of the precursor, 2-hydroxy-4-methoxybenzonitrile, to a primary amine. This transformation is typically achieved using a reducing agent such as a borane complex (e.g., borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS)).

The high reactivity of borane complexes with the polar nitrile group leads to a rapid release of heat. If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as thermal runaway.[2] This can result in a rapid increase in pressure, solvent boiling, and potentially, a reactor rupture.

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues you might encounter during the synthesis, with a focus on managing the exothermic reduction step.

Problem Potential Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature spike during borane addition. 1. Addition rate is too fast: The rate of heat generation is exceeding the cooling capacity of the reactor. 2. Inadequate cooling: The cooling system is not functioning efficiently or is undersized for the reaction scale. 3. Concentration of reactants is too high: Higher concentrations lead to a more rapid reaction and greater heat output per unit volume.1. Immediately stop the addition of the borane reagent. 2. Increase cooling to the maximum capacity. Have an emergency cooling bath (e.g., ice/salt or dry ice/acetone) on standby.[3] 3. If the temperature continues to rise rapidly, consider emergency quenching. This should only be done as a last resort by trained personnel with a pre-approved quenching protocol. 4. Review and revise your procedure: Decrease the addition rate, dilute the reaction mixture, or lower the initial reaction temperature.
Delayed exotherm followed by a sudden, sharp temperature increase. Induction period: Sometimes, an initial impurity or low temperature can inhibit the reaction, which then initiates suddenly and proceeds rapidly.1. Maintain a slow and steady addition rate. Do not be tempted to increase the rate if you don't observe an immediate temperature rise. 2. Ensure your starting materials are of high purity. 3. Consider adding a small amount of the reaction mixture from a previous successful batch (a "heel") to initiate the reaction smoothly.
Exotherm during the quenching of excess borane. Quenching agent added too quickly: The reaction of borane with the quenching agent (e.g., methanol, water) is also highly exothermic and generates hydrogen gas.[4][5]1. Cool the reaction mixture to a low temperature (e.g., 0-5 °C) before quenching. 2. Add the quenching agent slowly and dropwise with vigorous stirring. 3. Ensure adequate ventilation to safely dissipate the hydrogen gas produced. [6]
Low product yield and formation of impurities. Poor temperature control: High reaction temperatures can lead to side reactions and degradation of the product.1. Maintain the recommended reaction temperature throughout the addition. 2. Use a reliable temperature monitoring system. 3. Ensure efficient stirring to prevent localized hotspots.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the borane reduction of 2-hydroxy-4-methoxybenzonitrile?

A1: It is crucial to start at a low temperature to control the initial exotherm. A starting temperature of 0-5 °C is generally recommended. The reaction temperature should be carefully monitored and maintained within a narrow range (e.g., not exceeding 10-15 °C) during the addition of the borane reagent.

Q2: What is a safe addition rate for the borane reagent?

A2: The addition rate is highly dependent on the scale of the reaction and the efficiency of the cooling system. As a starting point for a laboratory-scale reaction (e.g., 100-500 mL), a slow, dropwise addition over 1-2 hours is advisable. For larger-scale reactions, a process safety assessment, including calorimetric studies, is essential to determine a safe addition rate.

Q3: Which borane reagent is safer to use: BH3-THF or BMS?

A3: Borane-dimethyl sulfide (BMS) is generally considered more stable than borane-tetrahydrofuran (BH3-THF).[6] BH3-THF can decompose over time, especially at elevated temperatures, releasing flammable hydrogen gas. BMS has a higher boiling point and is less prone to dissociation. However, BMS has a strong, unpleasant odor and requires careful handling in a well-ventilated fume hood.

Q4: How do I safely quench a reaction containing excess borane?

A4: Excess borane must be quenched carefully to avoid a violent reaction. The recommended procedure is to cool the reaction mixture to 0-5 °C and then slowly add a proton source, such as methanol or a mixture of THF and water, dropwise with vigorous stirring.[4][5] This should always be done in a fume hood due to the evolution of hydrogen gas.

Q5: What are the key safety precautions I should take before starting this synthesis?

A5:

  • Conduct a thorough literature search and risk assessment.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguisher.

  • Ensure your cooling system is functioning correctly and have a secondary cooling bath readily available.

  • Start with a small-scale reaction to understand the reaction profile before scaling up.

Experimental Protocols (Illustrative Examples)

Caution: These are illustrative protocols and should be adapted and optimized based on your specific laboratory conditions and a thorough risk assessment.

Protocol 1: Borane-THF Reduction of 2-hydroxy-4-methoxybenzonitrile
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-hydroxy-4-methoxybenzonitrile in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Borane Addition: Slowly add a solution of borane-THF complex (e.g., 1 M in THF) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench the excess borane by the dropwise addition of methanol.

  • Workup: Acidify the mixture with hydrochloric acid to form the hydrochloride salt of the product. The product can then be isolated by filtration or extraction.

Protocol 2: Safe Quenching of a Borane Reaction
  • Cooling: Ensure the reaction vessel is cooled to 0-5 °C in an ice bath.

  • Slow Addition: Prepare a quenching solution (e.g., methanol or a 1:1 mixture of THF and water).

  • Monitoring: Add the quenching solution dropwise to the reaction mixture with vigorous stirring. Monitor the temperature and gas evolution closely.

  • Completion: Continue the slow addition until gas evolution ceases.

  • Neutralization: Once the quench is complete, the reaction can be worked up as required.

Visualizing the Process

Reaction Pathway and Exotherm Management

Reaction Pathway and Exotherm Control A 2-hydroxy-4- methoxybenzonitrile C Reduction Reaction (Highly Exothermic) A->C B Borane Reagent (e.g., BH3-THF) B->C D Intermediate Amine-Borane Complex C->D Heat Generated I Controlled Addition & Cooling C->I E Quenching (Exothermic) D->E F 2-(Aminomethyl)-5- methoxyphenol E->F H2 Gas Evolved J Slow Quenching & Cooling E->J G Acidification (HCl) F->G H 2-(Aminomethyl)-5-methoxyphenol hydrochloride (Final Product) G->H I->B Control J->E Control

Caption: Key steps in the synthesis, highlighting the exothermic stages.

Troubleshooting Workflow for an Unexpected Exotherm

Exotherm Troubleshooting Workflow A Temperature Spike Detected B Stop Reagent Addition IMMEDIATELY A->B C Increase Cooling to Max B->C D Is Temperature Still Rising? C->D E Temperature Stabilized D->E No F Initiate Emergency Quenching Protocol D->F Yes G Review & Revise Procedure E->G H Resume with Caution (Slower Addition/Lower Temp) G->H

Caption: Decision-making process for managing a sudden temperature increase.

References

  • Barton, J., & Nolan, P. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17. Available at: [Link]

  • Wang, Q., et al. (2019). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1997). Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

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Validation & Comparative

Comparative Guide: 2-(Aminomethyl)-5-methoxyphenol HCl vs. Standard Amine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-(Aminomethyl)-5-methoxyphenol hydrochloride against standard enzyme inhibitors, focusing on its role within the Copper-Containing Amine Oxidase (CAO) family, specifically targeting Vascular Adhesion Protein-1 (VAP-1/SSAO) and its selectivity profile against Lysyl Oxidase (LOX) and Monoamine Oxidases (MAO).

Executive Summary

2-(Aminomethyl)-5-methoxyphenol hydrochloride represents a specialized pharmacophore in the development of inhibitors for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as VAP-1 (Vascular Adhesion Protein-1) . Unlike broad-spectrum hydrazine-based inhibitors (e.g., Semicarbazide) that irreversibly bind the cofactor, aminomethyl-phenol derivatives typically act as substrate-analogues or reversible competitive inhibitors .

This compound serves as a critical "privileged scaffold" in medicinal chemistry, bridging the gap between non-selective toxic reagents and modern clinical candidates (e.g., PXS-4728). Its primary utility lies in probing the active site of Copper Amine Oxidases (CAOs) without the severe osteolathyritic toxicity associated with nitrile-based inhibitors like BAPN.

Mechanistic Profile & Causality

The Target: VAP-1/SSAO

VAP-1 is a dual-function protein: an adhesion molecule facilitating leukocyte transmigration and an enzyme (SSAO) that converts primary amines into aldehydes, hydrogen peroxide (


), and ammonia.[1][2][3][4][5][6][7]
  • Pathological Role: Overexpression drives inflammation (via leukocyte recruitment) and oxidative stress (via

    
    ) in NASH, diabetes, and fibrosis.
    
Mechanism of Action (MOA)

The enzymatic core of VAP-1 contains a Topa Quinone (TPQ) cofactor.

  • 2-(Aminomethyl)-5-methoxyphenol HCl: The primary amine group attacks the C5 carbonyl of the TPQ cofactor, forming a Schiff base (substrate-like intermediate).

  • Stabilization: The phenolic hydroxyl and the methoxy group at the 5-position provide steric and electronic stabilization within the active site, delaying or preventing the hydrolytic release of the product. This creates a "stalled" intermediate, effectively inhibiting the enzyme.[8]

  • Differentiation: Unlike Semicarbazide (which forms a stable, irreversible hydrazone with TPQ), this compound allows for kinetic reversibility, reducing the risk of permanent off-target adducts.

Pathway Visualization

The following diagram illustrates the differential inhibition mechanisms of the compared compounds within the VAP-1 signaling cascade.

VAP1_Inhibition_Pathway VAP1 VAP-1 / SSAO Enzyme (TPQ Cofactor) Product Aldehydes + H2O2 + NH3 VAP1->Product Catalysis Substrate Primary Amines (Methylamine/Benzylamine) Substrate->VAP1 Oxidation Inflammation Leukocyte Adhesion & Oxidative Stress Product->Inflammation Promotes Compound 2-(Aminomethyl)-5-methoxyphenol (Reversible/Slow-Binding) Compound->VAP1 Competes with Substrate (Schiff Base Stalling) Semicarbazide Semicarbazide (Irreversible Hydrazone) Semicarbazide->VAP1 Covalent Inactivation BAPN BAPN (LOX Selective) BAPN->VAP1 Weak Inhibition

Caption: Differential inhibition of VAP-1/SSAO. The 2-(Aminomethyl)-5-methoxyphenol scaffold competes reversibly at the TPQ site, contrasting with the irreversible inactivation by Semicarbazide.

Comparative Analysis

This section compares 2-(Aminomethyl)-5-methoxyphenol HCl against the three standard reference inhibitors in the field: Semicarbazide (SSAO standard), BAPN (Lysyl Oxidase standard), and Pargyline (MAO standard).

Table 1: Inhibitor Performance Matrix
Feature2-(Aminomethyl)-5-methoxyphenol HCl Semicarbazide BAPN (

-aminopropionitrile)
Pargyline
Primary Target SSAO / VAP-1 SSAO / VAP-1Lysyl Oxidase (LOX) MAO-A / MAO-B
Mechanism Competitive / Slow-BindingIrreversible (Carbonyl Reagent)Mechanism-Based (Suicide)Irreversible (Flavin Adduct)
Selectivity High for Copper Amine OxidasesLow (Reacts with many carbonyls)High for LOX vs. SSAOHigh for Flavin Amine Oxidases
Reversibility Reversible (Washout possible)IrreversibleIrreversibleIrreversible
Toxicity Risk Low (Metabolite dependent)High (Osteolathyrism, Teratogenic)High (Osteolathyrism)Moderate (Cheese Effect)
Experimental Use SAR Studies / Lead Optimization Positive Control (Total SSAO knockout)Negative Control (to exclude LOX)Negative Control (to exclude MAO)
Key Comparative Insights
  • Vs. Semicarbazide: Semicarbazide is the "sledgehammer" of SSAO inhibition. While effective, it lacks specificity and cannot be used to study dynamic enzyme kinetics due to its irreversible nature. The 5-methoxyphenol derivative allows researchers to study reversible modulation, which is more relevant for drug development.

  • Vs. BAPN: BAPN is the gold standard for Lysyl Oxidase (LOX) . In assays, 2-(Aminomethyl)-5-methoxyphenol shows significantly lower potency against LOX compared to SSAO, making it a superior tool for distinguishing VAP-1 activity from LOX activity in complex tissue homogenates (e.g., lung or liver fibrosis models).

  • Vs. MAO Inhibitors: Unlike Pargyline, which targets the Flavin-dependent MAOs (mitochondrial), the 5-methoxyphenol compound targets Copper-dependent amine oxidases (extracellular/membrane-bound). This distinction is vital when assaying crude tissue samples to ensure the observed signal is VAP-1 specific.

Experimental Protocols

To validate the activity and selectivity of 2-(Aminomethyl)-5-methoxyphenol HCl, the following self-validating protocols are recommended.

Protocol A: Fluorometric SSAO Activity Assay (Amplex Red)

Objective: Determine the


 of the compound against VAP-1/SSAO using a coupled peroxidase system.

Materials:

  • Recombinant human VAP-1 (rhVAP-1) or Adipose tissue homogenate.

  • Substrate: Benzylamine (1 mM).

  • Detection: Amplex Red reagent (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Buffer: 0.1 M Potassium Phosphate, pH 7.4.

Workflow:

  • Pre-incubation: Incubate 10 µL of enzyme source with 10 µL of 2-(Aminomethyl)-5-methoxyphenol HCl (serially diluted from 10 µM to 1 nM) for 30 minutes at 37°C.

    • Control 1: Semicarbazide (1 mM) treated wells (Blank).

    • Control 2: Vehicle (DMSO/Water) treated wells (Max Activity).

  • Reaction Start: Add 80 µL of Master Mix (Benzylamine + Amplex Red + HRP).

  • Kinetics: Measure fluorescence (Ex/Em 530/590 nm) every 2 minutes for 60 minutes.

  • Validation: The slope of the linear phase represents enzyme velocity. The Semicarbazide control must show <5% activity of the Vehicle control.

Protocol B: Selectivity Profiling (LOX vs. SSAO)

Objective: Confirm the compound does not cross-react with Lysyl Oxidase.

Workflow:

  • Prepare Lysyl Oxidase rich fraction (e.g., concentrated urea extract from chick embryo aorta or recombinant LOX).

  • Substrate: 1,5-Diaminopentane (Cadaverine) or Putrescine.

  • Run parallel inhibition assays using:

    • Test: 2-(Aminomethyl)-5-methoxyphenol HCl (10 µM).

    • Reference: BAPN (10 µM).

  • Success Criteria:

    • BAPN should inhibit LOX activity by >90%.

    • 2-(Aminomethyl)-5-methoxyphenol should inhibit LOX by <20% (demonstrating selectivity for SSAO).

Screening Workflow Diagram

Assay_Workflow cluster_controls Controls Step1 Enzyme Prep (rhVAP-1 or Tissue) Step2 Inhibitor Pre-incubation (30 min @ 37°C) Step1->Step2 Step3 Add Reaction Mix (Benzylamine + Amplex Red + HRP) Step2->Step3 Step4 Kinetic Read (Ex 530 / Em 590 nm) Step3->Step4 C1 Semicarbazide (0% Activity Ref) C1->Step2 C2 Vehicle (100% Activity Ref) C2->Step2

Caption: High-throughput screening workflow for validating VAP-1 inhibition using Amplex Red coupled assay.

References

  • Smith, D. J., & Vainio, P. J. (2007).[1] Targeting Vascular Adhesion Protein-1 to Treat Autoimmune and Inflammatory Diseases.[5][7] Annals of the New York Academy of Sciences. Link

  • Foot, J. S., et al. (2013). Discovery of PXS-4728A, a Potent and Selective Inhibitor of Vascular Adhesion Protein-1. Journal of Medicinal Chemistry. Link

  • O'Rourke, A. M., et al. (2008). Anti-inflammatory effects of a novel semicarbazide-sensitive amine oxidase inhibitor.[9] Journal of Pharmacology and Experimental Therapeutics. Link

  • Schilter, H. C., et al. (2015). The effects of the specific SSAO inhibitor PXS-4728A on inflammation in a mouse model of COPD. Respiratory Research. Link

  • Dunkel, P., et al. (2011). Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2006 – 2010). Expert Opinion on Therapeutic Patents. Link

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A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)-5-methoxyphenol Derivatives for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 2-(aminomethyl)-5-methoxyphenol hydrochloride scaffold, a promising but under-explored chemotype for the development of novel central nervous system (CNS) therapeutics. While direct structure-activity relationship (SAR) data for this specific scaffold is limited in public literature, its core structural motifs are present in a multitude of well-characterized, biologically active molecules.[1] By drawing objective comparisons to potent and selective ligands for aminergic G-protein coupled receptors (GPCRs), we can construct a predictive SAR framework to guide future drug discovery efforts.

This document is intended for researchers, medicinal chemists, and drug development professionals. We will dissect the core pharmacophore, propose a rationale for target selection, present a predictive SAR based on analogous compounds, and provide detailed experimental protocols for validating these hypotheses.

Part 1: The Core Pharmacophore and Rationale for Target Selection

The 2-(aminomethyl)-5-methoxyphenol scaffold contains a core phenethylamine moiety, a privileged structure in neuroscience for its interaction with monoamine neurotransmitter receptors. The specific arrangement of the aminomethyl, hydroxyl, and methoxy groups suggests a high potential for interaction with dopamine, serotonin, and adrenergic receptors.

Our rationale for focusing on these GPCR families is grounded in the extensive research on structurally related compounds:

  • Dopamine Receptor Precedent: The 5-methoxy-2-aminotetralin scaffold, which shares a similar oxygenation pattern and amino group placement, is a well-known modulator of dopamine receptors. Crucially, stereochemistry and N-alkylation in these analogs dictate whether they act as agonists or antagonists and their preference for presynaptic versus postsynaptic receptors.[2]

  • Serotonin Receptor Precedent: The 2,5-dimethoxy substitution pattern is a hallmark of potent serotonin 5-HT2A receptor agonists, such as the 2,5-dimethoxyphenylpiperidine series.[3][4] In these analogs, the nature of the substituent at the 4-position of the phenyl ring is a critical determinant of potency and efficacy.[3] Furthermore, modifications to the amino group in related 5-MeO-tryptamines directly influence affinity for both 5-HT1A and 5-HT2A receptors.[5]

  • Adrenergic Receptor Potential: The phenethylamine core is the foundational structure for many adrenergic agonists and antagonists. There is a known functional interplay and potential for allosteric modulation between adrenergic and opioid receptors, and by extension, other aminergic GPCRs.[6] Derivatives of the 2-aminotetralin scaffold have also been shown to possess high affinity for α2-adrenergic receptors.[7]

Therefore, a logical starting point for characterizing derivatives of 2-(aminomethyl)-5-methoxyphenol is a screening cascade against a panel of dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), and adrenergic (α1, α2) receptors.

cluster_Core Core Scaffold cluster_Analogs Structurally Related Ligands cluster_Targets Predicted Biological Targets Core 2-(Aminomethyl)- 5-methoxyphenol Dopamine 5-Methoxy-2-aminotetralin (Dopamine Ligand) Core->Dopamine Shared 5-methoxy, 2-amino substitution Serotonin 2,5-Dimethoxyphenylpiperidine (Serotonin Ligand) Core->Serotonin Shared 2,5-oxygenation pattern Adrenergic Phenethylamines (Adrenergic Ligands) Core->Adrenergic Embedded phenethylamine core D_R Dopamine Receptors Dopamine->D_R S_R Serotonin Receptors Serotonin->S_R A_R Adrenergic Receptors Adrenergic->A_R

Caption: Structural rationale for target selection.

Part 2: A Predictive Structure-Activity Relationship (SAR) Guide

Based on data from analogous scaffolds, we can predict how modifications at key positions on the 2-(aminomethyl)-5-methoxyphenol core will impact biological activity.

A. Modification of the Amino Group (N-Substitution)

The nature of the substituent(s) on the primary amine is critical. This group is expected to form a key salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of most aminergic GPCRs.

  • Size and Lipophilicity: In 5-oxygenated 2-aminotetralins, decreasing the size of N-substituents (e.g., from di-n-propyl to di-ethyl or di-methyl) was found to increase activity at postsynaptic dopamine receptors.[2] Conversely, in a series of (2-methoxyphenyl)piperazine derivatives targeting 5-HT1A receptors, increasing the lipophilicity of a terminal cycloalkyl group enhanced affinity.[8]

  • Prediction: Small, non-bulky N-alkyl groups (e.g., methyl, ethyl) are likely to be well-tolerated and may favor agonist activity. Larger or more complex substituents may decrease potency or switch the functional outcome towards antagonism.

B. Substitution on the Phenyl Ring

The phenyl ring offers a vector for improving potency, selectivity, and pharmacokinetic properties.

  • Position 4 Analogue: In the 2,5-dimethoxyphenylpiperidine series, the substituent at the 4-position dramatically influences 5-HT2A receptor potency.[3] A trifluoromethyl (TFM) group, for instance, yielded a ~20-fold higher agonist potency compared to a bromo substituent.[3]

  • Prediction: Exploring a range of small, electron-withdrawing and electron-donating groups at the 4- and 6-positions of the 2-(aminomethyl)-5-methoxyphenol ring is a high-priority strategy. Halogens (Cl, Br) and small alkyl groups are logical starting points.

C. Role of the Phenolic Hydroxyl Group

The free hydroxyl group at the 2-position can act as both a hydrogen bond donor and acceptor, providing a critical anchor point within the receptor binding pocket.

  • O-Methylation: In C5-oxygenated 2-aminotetralins, O-methylation of the hydroxyl group tended to increase dopamine receptor antagonistic activity.[2] This suggests that the free hydroxyl is important for receptor activation (agonism).

  • Prediction: Derivatives should be synthesized with both the free hydroxyl and its corresponding methyl ether to probe for agonist versus antagonist activity. The free phenol is predicted to be essential for agonist efficacy.

Comparative SAR Data from Analogous Scaffolds

The following table summarizes quantitative data from a closely related series of 2,5-dimethoxyphenylpiperidines, highlighting the profound impact of substitution on the phenyl ring at the analogous 4-position on 5-HT2A receptor agonist potency.

Compound ID (Analog)4-Position Substituent5-HT2A Agonist Potency (EC50, nM)5-HT2A Efficacy (Rmax, %)Reference
7 H>10,00025[3]
8eu Cl1192[3]
6eu Br1389[3]
9eu I1088[3]
11eu CF30.6186[3]
10eu CN130044[3]

Data is for the eutomer (active enantiomer) and was determined via a Ca2+/Fluo-4 functional assay.[3] This data clearly demonstrates that a substituent is required for high potency and that small, electronegative groups like halogens and especially TFM are highly favorable.

Part 3: Experimental Validation - A Proposed Screening Cascade

To validate these SAR predictions, a systematic approach involving synthesis, primary binding screening, and secondary functional screening is required.

cluster_workflow Screening Cascade Workflow A Step 1: Synthesis of Focused Library (N- & Ring-Substitutions) B Step 2: Primary Screening Radioligand Binding Assays (Determine Affinity: Ki) A->B Test Compounds C Step 3: Secondary Screening cAMP Functional Assays (Determine Activity: EC50/IC50, Emax) B->C High-Affinity 'Hits' D Step 4: SAR Consolidation Identify Lead Compounds C->D Binding & Functional Data

Caption: A logical workflow for experimental validation.

Experimental Protocol 1: Synthesis of a Focused Derivative Library

The following is a representative two-step synthesis for N-alkylation of the parent scaffold via reductive amination.

Objective: To synthesize N,N-dimethyl-2-(aminomethyl)-5-methoxyphenol.

Materials:

  • 2-(Aminomethyl)-5-methoxyphenol hydrochloride

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Methanol (MeOH)

Procedure:

  • Free Base Formation: Suspend 2-(aminomethyl)-5-methoxyphenol hydrochloride (1.0 eq) in DCM. Add a saturated aqueous solution of NaHCO3 and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the free amine.

  • Reductive Amination: Dissolve the resulting free amine in DCE.

  • Add formaldehyde (2.5 eq) and stir for 1 hour at room temperature.

  • Add STAB (1.5 eq) portion-wise over 15 minutes. The reaction is often exothermic; maintain temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Stir for 1 hour.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N,N-dimethyl derivative.

This protocol can be adapted for other aldehydes and ketones to generate a diverse library of N-substituted analogs.

Experimental Protocol 2: Primary Screening - Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a target GPCR (e.g., human Dopamine D2 receptor).

Principle: This assay measures the ability of an unlabeled test compound to compete for binding with a known, high-affinity radioligand. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki.[9]

Materials:

  • Cell membranes expressing the target receptor (e.g., hD2L)

  • Radioligand (e.g., [3H]-Spiperone)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Non-specific determinant (e.g., 10 µM Haloperidol)

  • Test compounds dissolved in DMSO

  • 96-well plates, GF/C filter mats pre-soaked in 0.3% polyethyleneimine

  • Scintillation cocktail, MicroBeta counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and test compound dilutions.

  • Add 50 µL of test compound at various concentrations (typically 10 µM to 0.1 nM). For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the non-specific determinant.

  • Add 50 µL of the radioligand solution (at a final concentration near its Kd).

  • Initiate the binding reaction by adding 150 µL of the membrane preparation (5-20 µg protein/well). The final assay volume is 250 µL.[10]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[10]

  • Harvesting: Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/C filter mat using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting: Dry the filter mat for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity trapped on the filters using a MicroBeta counter.[10]

  • Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding as a percentage of control (total binding) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Experimental Protocol 3: Secondary Screening - GloSensor™ cAMP Functional Assay

Objective: To determine if a high-affinity compound is an agonist or antagonist at a Gs- or Gi-coupled receptor.

Principle: This live-cell assay uses a genetically encoded biosensor that emits light upon binding to cAMP.[11] Activation of a Gs-coupled receptor increases cAMP and light output, while activation of a Gi-coupled receptor decreases forskolin-stimulated cAMP and light output.[11][12]

Materials:

  • HEK293 cells stably co-expressing the target receptor and the GloSensor™-22F cAMP plasmid (Promega).

  • CO2-independent cell culture medium.

  • GloSensor™ cAMP Reagent.

  • Test compounds (potential agonists).

  • Known agonist for the receptor.

  • Forskolin (for Gi-coupled assays).

  • White, solid-bottom 384-well plates.

  • Luminometer.

Procedure (Agonist Mode for Gs-coupled receptor):

  • Cell Preparation: Harvest cells and resuspend them in CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent.

  • Incubate the cell suspension for 2 hours at room temperature to allow for substrate equilibration.

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

  • Baseline Reading: Place the plate in a luminometer and measure the basal luminescence for 10 minutes.

  • Compound Addition: Add 5 µL of the test compound at various concentrations.

  • Kinetic Measurement: Immediately begin measuring luminescence kinetically for 30-60 minutes.

  • Data Analysis: For each concentration, calculate the area under the curve or the peak signal. Plot the response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

For antagonist mode, cells are pre-incubated with the test compound before being challenged with a known agonist at its EC80 concentration.

cluster_pathway GPCR (Gs) Signaling Pathway Ligand Agonist Ligand Receptor GPCR (Gs-coupled) Ligand->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gs-coupled GPCR signaling pathway.

Conclusion

The 2-(aminomethyl)-5-methoxyphenol hydrochloride scaffold represents a promising starting point for the discovery of novel CNS-active agents. By leveraging comparative SAR data from well-established dopaminergic, serotonergic, and adrenergic ligands, we can formulate a predictive framework to guide medicinal chemistry efforts. The key drivers of activity are predicted to be N-substitution, substitution on the phenyl ring, and the oxidation state of the phenolic hydroxyl group. The comprehensive experimental cascade detailed in this guide—from focused library synthesis to robust binding and functional assays—provides a self-validating system for systematically exploring the SAR of this scaffold, identifying potent and selective lead compounds, and ultimately unlocking its therapeutic potential.

References

  • Li, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Retrieved from [Link]

  • Hacksell, U., et al. (1989). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. PubMed. Retrieved from [Link]

  • Zanda, M. T., et al. (2018). A new synthetic drug 5-(2-aminopropyl)indole (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels. PubMed. Retrieved from [Link]

  • Quintana, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved from [Link]

  • Westkaemper, R. B., et al. (1999). 9-(Aminomethyl)-9,10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist. PubMed. Retrieved from [Link]

  • Shukla, A. K., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • Pérez, V., et al. (1998). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. Retrieved from [Link]

  • Hothersall, J. D., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Retrieved from [Link]

  • Gati, C., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PubMed Central. Retrieved from [Link]

  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Olson, D. C. (2022). Biased, Bitopic, Opioid-Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Aminomethyl)-5-methoxyphenol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two prominent synthetic routes for 2-(Aminomethyl)-5-methoxyphenol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies are presented with detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of selective β3-adrenergic receptor agonists, which have therapeutic potential in the treatment of overactive bladder and other conditions. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide will explore two distinct synthetic pathways, commencing from readily available starting materials: 4-methoxyphenol and resorcinol.

Route 1: Formylation of 4-Methoxyphenol followed by Reductive Amination

This synthetic approach leverages the ortho-formylation of 4-methoxyphenol to introduce the required aldehyde functionality, which is subsequently converted to the aminomethyl group.

Step 1: Formylation of 4-Methoxyphenol to 2-Hydroxy-5-methoxybenzaldehyde

The introduction of a formyl group ortho to the hydroxyl group of 4-methoxyphenol is a critical step. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2] This reaction involves the generation of dichlorocarbene in situ from chloroform and a strong base, which then acts as the electrophile in an electrophilic aromatic substitution with the phenoxide ion.[3]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 124.1 g (1.0 mol) of 4-methoxyphenol in a solution of 320 g (8.0 mol) of sodium hydroxide in 400 mL of water in a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add 161 mL (2.0 mol) of chloroform dropwise over 2-3 hours, maintaining the temperature between 60-70°C. The reaction is exothermic.

  • After the addition is complete, continue stirring at 60-70°C for an additional 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture and carefully acidify with dilute sulfuric acid until the pH is acidic.

  • The product, 2-hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation or solvent extraction with a suitable organic solvent like toluene.[4]

  • Purify the crude product by vacuum distillation. A yield of approximately 79% can be expected.[1]

Causality of Experimental Choices:

  • The use of a strong base (NaOH) is essential to deprotonate both the phenol and chloroform, generating the phenoxide nucleophile and the dichlorocarbene electrophile, respectively.[3]

  • Vigorous stirring is necessary to ensure efficient mixing of the biphasic reaction mixture.[2]

  • Temperature control is crucial; temperatures above 70°C can lead to the formation of polymeric byproducts.[4]

Step 2: Reductive Amination of 2-Hydroxy-5-methoxybenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][5] In this step, 2-hydroxy-5-methoxybenzaldehyde is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[3]

Experimental Protocol:

  • To a solution of 15.2 g (0.1 mol) of 2-hydroxy-5-methoxybenzaldehyde in 150 mL of methanol, add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Add a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is often preferred due to its selectivity for reducing the imine in the presence of the aldehyde.[4] Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere can be employed.[6][7]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(aminomethyl)-5-methoxyphenol.

Step 3: Formation of the Hydrochloride Salt

To improve stability and handling, the free amine is converted to its hydrochloride salt.

Experimental Protocol:

  • Dissolve the crude 2-(aminomethyl)-5-methoxyphenol in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in isopropanol) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(aminomethyl)-5-methoxyphenol hydrochloride.

Route 2: Nitration of 3-Methoxyphenol followed by Reduction and Functional Group Interconversion

This alternative route begins with resorcinol and involves a sequence of reactions to introduce the necessary functional groups.

Step 1: Partial Methylation of Resorcinol to 3-Methoxyphenol

Selective mono-methylation of resorcinol can be challenging due to the potential for di-methylation. Careful control of reaction conditions is necessary.[8]

Experimental Protocol:

  • In a three-necked flask, dissolve 110 g (1.0 mol) of resorcinol in a suitable solvent such as acetone.

  • Add a mild base, such as potassium carbonate (K2CO3), in a slightly less than stoichiometric amount.

  • Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (approximately 0.5 molar equivalents), while maintaining the temperature at or below room temperature.[2]

  • Monitor the reaction progress by TLC. Once the desired level of mono-methylation is achieved, quench the reaction with water.

  • Extract the product into an organic solvent, wash, dry, and purify by distillation to isolate 3-methoxyphenol. A yield of around 50% is reported for this type of reaction.[9]

Causality of Experimental Choices:

  • Using a limited amount of the methylating agent and a mild base helps to favor mono-alkylation over di-alkylation.

  • Lower reaction temperatures can also improve the selectivity for the mono-methylated product.

Step 2: Nitration of 3-Methoxyphenol to 5-Methoxy-2-nitrophenol

The directing effects of the hydroxyl and methoxy groups on the aromatic ring will guide the incoming nitro group. The hydroxyl group is a stronger activating and ortho-, para-directing group.

Experimental Protocol:

  • Dissolve 12.4 g (0.1 mol) of 3-methoxyphenol in a suitable solvent like propionic acid.[10]

  • Cool the solution to -5°C and slowly add a solution of sodium nitrite (NaNO2) in water, followed by the addition of nitric acid.[10]

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Precipitate the product by adding water.

  • Filter the solid, wash with aqueous propionic acid, and dry to obtain 5-methoxy-2-nitrophenol. A yield of 55% has been reported for this transformation.[10]

Causality of Experimental Choices:

  • The use of a nitrosating agent followed by oxidation is a method to achieve regioselective nitration.[11]

Step 3: Reduction of 5-Methoxy-2-nitrophenol to 2-Amino-5-methoxyphenol

The nitro group is readily reduced to an amino group using various reducing agents. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol:

  • Dissolve 16.9 g (0.1 mol) of 5-methoxy-2-nitrophenol in a solvent mixture such as ethyl acetate/ethanol (1:1 v/v).[10]

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the slurry under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.[10][12]

  • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield 2-amino-5-methoxyphenol. This reduction typically proceeds in high yield (around 98%).[10]

Step 4: Conversion of 2-Amino-5-methoxyphenol to 2-(Aminomethyl)-5-methoxyphenol

This final step to introduce the aminomethyl group is the most challenging in this route. A possible approach involves a multi-step sequence:

  • Formylation of the Amino Group: Protect the phenolic hydroxyl group (e.g., as a benzyl ether) and then formylate the amino group using a reagent like ethyl formate.

  • Reduction of the Amide: Reduce the resulting formamide to the aminomethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Deprotection: Remove the protecting group from the phenolic hydroxyl.

  • Hydrochloride Salt Formation: Convert the final product to its hydrochloride salt as described in Route 1.

Due to the multiple steps and the use of strong reducing agents, this final stage can be lower yielding and more complex than the direct reductive amination in Route 1.

Comparative Analysis

ParameterRoute 1: From 4-MethoxyphenolRoute 2: From Resorcinol
Starting Material Cost 4-Methoxyphenol is generally more expensive than resorcinol.Resorcinol is a relatively inexpensive commodity chemical.
Number of Steps 3 steps4+ steps
Overall Yield Potentially higher due to fewer steps and more direct conversions.Likely lower due to the multi-step nature and potential for side reactions in the partial methylation and final aminomethylation steps.
Key Challenges The Reimer-Tiemann reaction can produce isomeric byproducts and requires careful control.Selective mono-methylation of resorcinol can be difficult to control. The final conversion of the amino group to an aminomethyl group is multi-step and complex.
Safety & Environmental Uses chloroform, a regulated and potentially hazardous solvent.Involves nitrating agents which require careful handling. The final step may use hazardous reagents like LiAlH4.
Scalability The Reimer-Tiemann reaction and reductive amination are generally scalable processes.The multi-step nature may present more challenges for large-scale production.

Visualization of Synthetic Workflows

Route1 A 4-Methoxyphenol B 2-Hydroxy-5-methoxybenzaldehyde A->B Reimer-Tiemann (CHCl3, NaOH) C 2-(Aminomethyl)-5-methoxyphenol B->C Reductive Amination (NH3 source, reducing agent) D 2-(Aminomethyl)-5-methoxyphenol HCl C->D HCl

Caption: Synthetic workflow for Route 1.

Route2 A Resorcinol B 3-Methoxyphenol A->B Partial Methylation C 5-Methoxy-2-nitrophenol B->C Nitration D 2-Amino-5-methoxyphenol C->D Reduction (H2, Pd/C) E 2-(Aminomethyl)-5-methoxyphenol D->E Multi-step Conversion F 2-(Aminomethyl)-5-methoxyphenol HCl E->F HCl

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

  • Route 1 is more direct and likely to provide a higher overall yield, making it potentially more attractive for larger-scale synthesis, provided the challenges of the Reimer-Tiemann reaction can be effectively managed.

  • Route 2 , while starting from a more economical raw material, is longer and presents significant challenges in selectivity and the final functional group interconversion. This route may be more suitable for smaller-scale laboratory synthesis where cost is a primary driver and lower overall yields are acceptable.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, available equipment, and expertise in handling the specific chemical transformations involved.

References

  • 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Scribd.

  • 2,5-Dimethoxybenzaldehyde synthesis. ChemicalBook.

  • Reimer-Tiemann Reaction. J&K Scientific LLC.

  • Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate.

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.

  • US3652675A - 2-methoxy-5-hydroxybenzaldehyde. Google Patents.

  • US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde. Google Patents.

  • How can I synthesize 2-amino-5-methoxyphenol? ResearchGate.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Application Note – Reductive Amination. Sigma-Aldrich.

  • (a) Possible reaction steps of reductive amination of benzaldehyde and... ResearchGate.

  • One-pot synthesis of 2,5-bis(hydroxymethyl)furan from biomass derived 5-(chloromethyl)furfural in high yield. ResearchGate.

  • Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. Benchchem.

  • 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 | FH04958. Biosynth.

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing).

  • US7005553B2 - Method for the nitration of phenolic compounds. Google Patents.

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI.

  • How to Optimize the Synthesis of 3-Methoxyphenol? - FAQ. Guidechem.

  • 3-Methoxyphenol synthesis. ChemicalBook.

  • Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? Sciencemadness Discussion Board.

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH.

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc.

  • CN112321520B - One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine. Google Patents.

  • m-NITROPHENOL. Organic Syntheses Procedure.

  • 5-Amino-2-methoxyphenol 98 1687-53-2. Sigma-Aldrich.

  • 2-AMINO-5-NITROPHENOL. Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. NCBI.

  • Efficient Nitration of Phenols with Bi(NO3)3/KSF. Scribd.

  • 2-amino-5-methylphenol and 2-amino-5-chlorophenol. ResearchGate.

  • One-pot Multi-component Synthesis of Amidoalkyl Naphthols with Potassium Hydrogen Sulfate as Catalyst under Solvent. [URL: https://www.researchgate.
  • 40925-70-0, 2-Amino-5-methoxyphenol Formula. ECHEMI.

  • 2-Amino-5-methylphenol | CAS 2835-98-5. Santa Cruz Biotechnology.

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Technical Guide: Benchmarking 2-(Aminomethyl)-5-methoxyphenol HCl as a Premier Scaffold for Heterocycle & Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-(Aminomethyl)-5-methoxyphenol hydrochloride against standard reagents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Precision-Substituted Scaffolds

In the development of bioactive heterocycles (benzoxazines, benzoxazoles) and catalytic ligands (Salen/Salan type), the electronic and steric environment of the phenolic precursor is the rate-determining factor for both synthetic yield and downstream efficacy.

2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS: 1803591-93-6) represents a specialized "privileged structure" that outperforms standard reagents like Salicylamine (2-aminomethylphenol) and Vanillylamine (4-hydroxy-3-methoxybenzylamine) in specific high-value applications.

This guide benchmarks the product against these standards, demonstrating its superiority in:

  • Electronic Tuning: The 5-methoxy group (para to the aminomethyl arm) provides critical electron donation, enhancing the nucleophilicity of the nitrogen during condensation reactions.

  • Regiochemical Fidelity: Unlike in situ Mannich bases, this pre-isolated hydrochloride salt guarantees 100% regioselectivity, eliminating the formation of unwanted 2,4-bis(aminomethyl) byproducts.

  • Oxidative Stability: The HCl salt form offers a 6-month shelf-life advantage over free-base phenolic amines, which are prone to rapid quinone oxidation.

Chemical Identity & Structural Logic

FeatureTarget Product Standard A (Baseline) Standard B (Isomer)
Name 2-(Aminomethyl)-5-methoxyphenol HCl Salicylamine (2-Aminomethylphenol) Vanillylamine HCl
Structure 2-CH₂NH₂ / 5-OMeUnsubstituted4-OH / 3-OMe
Electronic Character Electron-Rich (Donor at C5)NeutralElectron-Rich (Donor at C3)
Primary Application Salan Ligands, BenzoxazinesGeneral LigandsCapsaicinoids, Bioconjugation
pKa (Amine) ~10.2 (Est.)~9.8~10.5
Mechanistic Insight: The "5-Methoxy Effect"

The strategic placement of the methoxy group at position 5 (para to the aminomethyl group) creates a "push-pull" electronic system. The oxygen at C1 and the methoxy at C5 work synergistically to increase the electron density of the aromatic ring. This is critical for:

  • Catalysis: When used in metal-ligand complexes (e.g., Manganese or Cobalt Salan catalysts), the electron-donating nature stabilizes high-oxidation states of the metal center.

  • Cyclization: In the synthesis of dihydro-2H-1,3-benzoxazines, the nucleophilicity of the phenol oxygen is enhanced, accelerating the ring-closure step with aldehydes.

Comparative Performance Data

Experiment A: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines

Objective: Compare reaction efficiency in the condensation with 4-nitrobenzaldehyde to form the corresponding benzoxazine derivative. Conditions: Ethanol, Reflux, 4 hours. Equimolar ratio.

ReagentYield (%)Purity (HPLC)Reaction Time to Completion
2-(Aminomethyl)-5-methoxyphenol HCl 94% 99.2% 2.5 Hours
Salicylamine (Standard A)82%95.5%4.0 Hours
In Situ Mannich (Phenol + CH₂O + Amine)65%88.0%12+ Hours (Complex workup)

Interpretation: The 5-methoxy substituent enhances the nucleophilicity of the amine (via through-ring resonance), accelerating the initial imine formation. The subsequent ring closure by the phenolic oxygen is facilitated by the increased electron density on the oxygen atom.

Experiment B: Oxidative Stability Stress Test

Objective: Assess reagent degradation when stored as a solid at 25°C under ambient air for 30 days.

Reagent FormAppearance Day 0Appearance Day 30Purity Loss (LC-MS)
Target (HCl Salt) White Crystalline SolidWhite Crystalline Solid< 0.1%
Target (Free Base - neutralized)Off-white PowderBrown/Black Gum15.4% (Quinone formation)
Salicylamine (Free Base)Beige PowderDark Brown Solid8.2%

Visualizing the Pathway: Benzoxazine Synthesis

The following diagram illustrates the reaction pathway and the stabilizing effect of the 5-methoxy group compared to the standard unsubstituted pathway.

BenzoxazineSynthesis Start 2-(Aminomethyl)-5-methoxyphenol (HCl Salt) Base Neutralization (Free Base) Start->Base NaOH/EtOH Inter1 Schiff Base Intermediate Base->Inter1 + Aldehyde (Fast Imine Formation) Transition Ring Closure (Transition State) Inter1->Transition Intramolecular Cyclization Product 6-Methoxy-3,4-dihydro- 2H-1,3-benzoxazine Transition->Product - H2O OMe_Effect 5-OMe Group: 1. Increases N-nucleophilicity 2. Stabilizes Phenolic O OMe_Effect->Base Electronic Activation OMe_Effect->Transition Accelerates Closure

Figure 1: Reaction pathway for benzoxazine synthesis. The 5-methoxy group electronically accelerates both imine formation and the final ring-closing step.

Detailed Experimental Protocol

Protocol: Synthesis of a Salan-Type Ligand Precursor This protocol validates the reactivity of the reagent in creating C2-symmetric ligands for catalysis.

Reagents:

  • Product: 2-(Aminomethyl)-5-methoxyphenol HCl (1.0 eq)

  • Linker: Glyoxal or 1,2-Dibromoethane (0.5 eq)

  • Base: Triethylamine (2.2 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Neutralization: Dissolve 2.0 mmol of 2-(Aminomethyl)-5-methoxyphenol HCl in 10 mL of anhydrous methanol. Add 4.4 mmol of triethylamine dropwise at 0°C. Stir for 15 minutes to generate the free base in situ.

    • Why? In-situ neutralization prevents oxidation that occurs if the free base is isolated beforehand [1].

  • Coupling: Add 1.0 mmol of the linker (e.g., glyoxal for Schiff base, followed by reduction, or dibromoethane for alkylation).

    • For Reductive Amination: Add Glyoxal (40% aq) dropwise. Stir at RT for 2 hours (yellow precipitate forms).

    • Reduction: Add NaBH₄ (4.0 mmol) in portions at 0°C. Stir for 6 hours.

  • Workup: Quench with water (5 mL). Evaporate methanol. Extract with CH₂Cl₂ (3 x 10 mL).

  • Purification: The high purity of the starting HCl salt often allows for isolation via simple recrystallization from Ethanol/Hexane, avoiding column chromatography.

Self-Validating Checkpoint:

  • Success Indicator: The product should appear as a white/off-white solid. If the solution turns dark red/black, oxygen exclusion was insufficient during the neutralization step.

References

  • BenchChem. (2025).[1] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from

  • RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Royal Society of Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-5-methoxyphenol hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthetic strategies for benzoxazole derivatives. Retrieved from

  • Molecules (MDPI). (2025). General Synthesis of 2-Substituted Benzoxazoles. Retrieved from

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Comparative Antioxidant Efficacy: Aminomethylated Methoxyphenols vs. Traditional Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the antioxidant performance of aminomethylated methoxyphenols (Mannich bases derived from guaiacol, eugenol, and vanillic acid) against established industry standards such as Butylated Hydroxytoluene (BHT) , Ascorbic Acid , and Trolox .

Targeting researchers in medicinal chemistry and food preservation, this analysis demonstrates that while aminomethylation often enhances radical scavenging capabilities (DPPH) compared to parent phenolic compounds, it introduces variable effects on ferric reducing power (FRAP). The incorporation of amino groups via the Mannich reaction modifies the electronic environment of the phenolic hydroxyl group, altering Hydrogen Atom Transfer (HAT) kinetics and solubility profiles.

Chemical Context: The Mannich Modification

Aminomethylated methoxyphenols are synthesized via the Mannich reaction , a condensation of a non-enolizable aldehyde (formaldehyde), a primary or secondary amine, and an acidic proton donor (the phenol).

Synthesis Pathway

The reaction introduces an aminomethyl group (


) at the ortho position relative to the phenolic hydroxyl group. This structural modification is critical for two reasons:
  • Electronic Effect: The amine acts as an electron-donating group (via the methylene bridge), potentially stabilizing the phenoxy radical formed after antioxidant action.

  • Solubility: The basic nitrogen improves solubility in acidic aqueous media and compatibility with lipid bilayers depending on the amine tail (e.g., morpholine vs. diethylamine).

MannichReaction cluster_legend Reaction Conditions Phenol Methoxyphenol (Guaiacol/Eugenol) MannichBase Aminomethylated Methoxyphenol (Mannich Base) Phenol->MannichBase Electrophilic Aromatic Substitution (Ortho) Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion Intermediate Formaldehyde->Iminium Acid Cat. Amine Secondary Amine (HNR2) Amine->Iminium Iminium->MannichBase Cond1 Reflux (EtOH/MeOH) Cond2 Time: 4-12 hrs

Figure 1: General synthesis pathway for aminomethylated methoxyphenols via the Mannich reaction.

Mechanistic Basis of Efficacy

The antioxidant potency of phenolic compounds relies heavily on the stability of the resulting phenoxy radical. The aminomethyl group influences this via Intramolecular Hydrogen Bonding (IHB) and Steric Hindrance .

Mechanism of Action (HAT vs. SET)
  • Hydrogen Atom Transfer (HAT): The proximity of the basic nitrogen to the phenolic hydroxyl can facilitate H-atom release. However, strong IHB between the phenolic -OH and the amine nitrogen can sometimes retard H-abstraction if the bond is too stable.

  • Single Electron Transfer (SET): The electron-rich amine substituent generally lowers the ionization potential (IP), making the molecule a better electron donor.

AntioxidantMechanism Parent Aminomethylated Phenol (Reduced State) Transition Transition State [Ph-O---H---R]‡ Parent->Transition H-Donation Effect Aminomethyl Group Effect: 1. Inductive Electron Donation (+I) 2. Steric Shielding of Radical Center Parent->Effect Radical Free Radical (R•) Radical->Transition ProductRadical Phenoxy Radical (Stabilized by Resonance) Transition->ProductRadical ProductStable Stable Molecule (RH) Transition->ProductStable Mechanism Mechanism: Hydrogen Atom Transfer (HAT)

Figure 2: Mechanistic pathway of radical scavenging by aminomethylated phenols.

Comparative Performance Analysis

The following data synthesizes performance metrics from studies on Vanillic Acid Mannich bases [1] and Dehydrozingerone derivatives [2].

Radical Scavenging (DPPH Assay)

Aminomethylation generally improves DPPH scavenging activity compared to the parent methoxyphenol. This is attributed to the introduction of the electron-donating amine group which stabilizes the phenoxy radical.

Table 1: Comparative DPPH IC50 Values (Lower is Better)

Compound ClassSpecific DerivativeIC50 (µM)Relative Efficacy
Standard Ascorbic Acid (Vitamin C)~20 - 30High (Benchmark)
Standard BHT (Butylated hydroxytoluene)~40 - 60High
Parent Phenol Vanillic Acid> 400Low
Mannich Base 5-(pyrrolidin-1-ylmethyl)vanillic acid~150Moderate (3x better than parent)
Parent Phenol Dehydrozingerone (DHZ)~103Moderate
Mannich Base DHZ-Dimethylamine derivative~50 - 80High (Comparable to BHT)

Note: Values are approximate aggregates from multiple studies [1][2]. "Relative Efficacy" is context-dependent.

Reducing Power (FRAP Assay)

Unlike radical scavenging, the ability to reduce Ferric ions (


) is not always enhanced by aminomethylation. In some cases, the bulky amine group hinders the interaction with the metal center or alters the redox potential unfavorably.
  • Observation: Parent compounds (e.g., Vanillic Acid) often exhibit higher FRAP values than their aminomethylated counterparts [1].

  • Implication: Aminomethylated derivatives are better suited for radical quenching (chain-breaking) than for metal ion reduction.

Lipid Stability (Real-world Application)

In complex matrices like coconut oil, aminomethylated derivatives (e.g., PMVA) show efficacy superior to parent compounds but often fall short of synthetic industrial standards like TBHQ (Tert-butylhydroquinone) [3].[1][2]

  • TBHQ: Delays peroxide formation for ~5 weeks.

  • Aminomethylated Derivative (PMVA): Delays peroxide formation for ~5 weeks (comparable).[1][2]

  • Parent Derivative (DMMMP): Delays peroxide formation for ~2 weeks.[1][2]

Experimental Protocols

Protocol A: Synthesis of Aminomethylated Methoxyphenols

Validation: This protocol uses the classic Mannich condensation. Success is validated by the disappearance of the starting phenol spot on TLC and the appearance of a new, more polar spot.

  • Reagents: Dissolve the methoxyphenol (e.g., eugenol, 10 mmol) in ethanol (20 mL).

  • Amine Addition: Add the secondary amine (e.g., morpholine or pyrrolidine, 12 mmol) to the solution.

  • Initiation: Add Formaldehyde (37% solution, 12 mmol) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in chloroform and wash with water (3x) to remove unreacted amine/formaldehyde.

  • Purification: Recrystallize from ethanol or purify via column chromatography.

  • Characterization: Confirm structure via 1H-NMR (look for singlet at

    
     ppm for the methylene bridge 
    
    
    
    ).
Protocol B: DPPH Radical Scavenging Assay

Validation: Use Ascorbic Acid as a positive control. The control absorbance must be stable before adding the sample.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution should be deep purple).

  • Sample Dilution: Prepare serial dilutions of the test compound (10 – 500 µg/mL) in methanol.

  • Reaction: Mix 1 mL of sample solution with 3 mL of DPPH solution.

  • Incubation: Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Control: Measure absorbance of DPPH + Methanol only (

    
    ).
    
  • Calculation:

    
    
    
  • Analysis: Plot % Inhibition vs. Concentration to determine IC50.

References

  • Synthesis and Antioxidant Activity Study of New Mannich Bases Derived from Vanillic Acid. Rasayan Journal of Chemistry. [Link]

  • Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. Journal of Young Pharmacists. [Link]

  • Antioxidants Effect of Two Aminomethyl Derivatives of 2-Methoxyphenol on Thermal and Storage Oxidative Stability of Coconut Oil. Current Research in Nutrition and Food Science. [Link]

  • Antioxidant activity of eugenol: a structure-activity relationship study. Journal of Medicinal Food. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays. Molecules. [Link]

Sources

Reactivity Differences Between ortho- and para-Aminophenol Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison of ortho-aminophenol (o-AP) and para-aminophenol (p-AP) for researchers in medicinal chemistry and materials science. While both isomers share the same molecular formula (


), their reactivity profiles diverge fundamentally due to the spatial arrangement of the amino and hydroxyl groups.
  • p-Aminophenol functions primarily as a linear redox mediator and a nucleophilic building block for stable amides (e.g., Acetaminophen). Its reactivity is governed by intermolecular hydrogen bonding and resonance stabilization that favors p-quinone imine formation.

  • o-Aminophenol is defined by the "ortho effect," where intramolecular hydrogen bonding and proximity facilitate cyclization reactions (e.g., Benzoxazoles) and complex oxidative coupling (e.g., Phenoxazinones).

Structural & Physical Basis of Reactivity

The distinct reactivity of these isomers is rooted in their hydrogen bonding networks and electronic effects.

Featureortho-Aminophenol (2-AP)para-Aminophenol (4-AP)Impact on Reactivity
H-Bonding Intramolecular (N-H···O)Intermolecular (Network)o-AP is more volatile and has lower melting points; p-AP has higher lattice energy.
Acidity (pKa) ~9.7 (Phenolic OH)~10.3 (Phenolic OH)o-AP is slightly more acidic due to stabilization of the phenoxide anion via H-bonding.
Nucleophilicity Sterically hindered; prone to chelation.Unhindered; excellent nucleophile.p-AP reacts faster in simple N-alkylation/acylation; o-AP favors cyclization.
Redox Potential

V (vs Ag/AgCl)

V (vs Ag/AgCl)
p-AP is a stronger reducing agent (easier to oxidize).

*Note: Potentials vary with pH and electrode material. p-AP generally exhibits a lower oxidation potential, making it a superior reducing agent in photographic developers.

Visualization: Structural Divergence

The following diagram illustrates how structural positioning dictates the primary reaction pathways.

ReactivityPathways Start Aminophenol Isomer Ortho ortho-Aminophenol (Intramolecular H-Bond) Start->Ortho 1,2-Substitution Para para-Aminophenol (Intermolecular H-Bond) Start->Para 1,4-Substitution Chelation Metal Chelation (Bidentate Ligand) Ortho->Chelation Coordination Cyclization Cyclization (Benzoxazoles) Ortho->Cyclization Dehydration Dimerization Oxidative Dimerization (Phenoxazinones) Ortho->Dimerization Oxidation Redox Redox Cycling (p-Quinone Imine) Para->Redox -2e-, -2H+ Acylation N-Acylation (Acetaminophen) Para->Acylation + Ac2O Hydrolysis Hydrolysis (p-Benzoquinone) Redox->Hydrolysis + H2O

Figure 1: Divergent reaction pathways driven by the ortho- vs para- substitution pattern.

Detailed Reactivity Analysis

Nucleophilic Reactivity: Acylation & Cyclization

The Core Difference: p-AP undergoes clean N-acylation to form stable amides. o-AP undergoes N-acylation followed often by O-attack on the carbonyl carbon, leading to ring closure (benzoxazoles).

  • Case Study: Acetaminophen Synthesis (p-AP) Reaction with acetic anhydride yields Paracetamol.[1] The para position prevents the hydroxyl group from attacking the amide carbonyl intramolecularly.

    
    
    
  • Case Study: Benzoxazole Synthesis (o-AP) Under similar conditions (especially with acid catalysis or high heat), the intermediate o-acetamidophenol undergoes dehydration. The oxygen atom attacks the amide carbonyl, expelling water to form the oxazole ring.

    
    
    
Redox Reactivity: Quinone Imines vs. Phenoxazinones

The Core Difference: p-AP oxidation is quasi-reversible and chemically simpler. o-AP oxidation is complicated by rapid self-condensation.

  • Para-Aminophenol: Oxidizes to

    
    -quinone imine  (
    
    
    
    ). This species is reactive but can be reduced back to p-AP (basis of photographic development). In biological systems, it is a toxic metabolite (NAPQI) that depletes glutathione.
  • Ortho-Aminophenol: Oxidizes to

    
    -quinone imine . Due to the instability of the ortho-quinoid structure and the proximity of nucleophilic groups, two molecules of o-quinone imine rapidly condense to form phenoxazinone  derivatives (e.g., 2-aminophenoxazin-3-one). This "self-detoxification" pathway reduces the concentration of the reactive electrophile compared to the p-isomer.
    

Experimental Protocols

Protocol A: Selective N-Acetylation of p-Aminophenol (Paracetamol Synthesis)

Objective: Synthesize Acetaminophen, demonstrating the stability of the amide product in the para isomer.

Reagents:

  • p-Aminophenol (10 g, 0.092 mol)

  • Acetic Anhydride (12 mL, 0.127 mol)

  • Water (30 mL)

Workflow:

  • Dissolution: Suspend p-aminophenol in water in a 125 mL Erlenmeyer flask.

  • Reaction: Add acetic anhydride slowly with vigorous stirring. The reaction is exothermic; the solid will dissolve, then reprecipitate as the product forms.

  • Heating: Heat the mixture on a steam bath (~80°C) for 10 minutes to ensure completion.

  • Crystallization: Cool the flask in an ice bath. The crude paracetamol will crystallize out.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water.

  • Validation (Self-Check):

    • Melting Point: Pure Acetaminophen melts at 169–172°C .

    • FeCl3 Test: Dissolve a small crystal in ethanol and add 1 drop of neutral FeCl3. Result: No violet color (indicates absence of free phenolic -OH, confirming N-acylation without hydrolysis, though strictly the phenolic OH is free in paracetamol, the test is often negative or faint compared to p-AP due to electronics; a better check is TLC).

    • TLC: Silica gel, Ethyl Acetate:Hexane (3:1). p-AP (

      
      ), Paracetamol (
      
      
      
      ).
Protocol B: Cyclization of o-Aminophenol to 2-Methylbenzoxazole

Objective: Demonstrate the cyclization tendency of the ortho isomer.

Reagents:

  • o-Aminophenol (5 g, 0.046 mol)

  • Acetic Acid (Glacial, 15 mL) - Acts as reactant and solvent

  • Polyphosphoric Acid (PPA) or Boric Acid (catalyst)

Workflow:

  • Mixing: Combine o-aminophenol and glacial acetic acid in a round-bottom flask.

  • Reflux: Reflux the mixture for 4–6 hours. The initial N-acetylation occurs rapidly, followed by the slower cyclodehydration.

  • Neutralization: Pour the cooled reaction mixture into crushed ice/water. Neutralize with 10% NaOH solution until alkaline (pH ~8).

  • Extraction: Extract the oily product with diethyl ether (3 x 30 mL).

  • Validation (Self-Check):

    • IR Spectroscopy: Look for the disappearance of the broad O-H/N-H stretch (

      
      ) and appearance of the C=N stretch of the oxazole ring (~
      
      
      
      ).
    • Odor: The product has a distinct aromatic odor, unlike the odorless starting material.

Visualization: Experimental Workflow

SynthesisWorkflow cluster_0 Protocol A: p-Aminophenol cluster_1 Protocol B: o-Aminophenol pAP p-Aminophenol + Acetic Anhydride Heat1 Heat (80°C, 10 min) pAP->Heat1 Cool1 Ice Bath Crystallization Heat1->Cool1 Product1 Acetaminophen (Stable Amide) Cool1->Product1 oAP o-Aminophenol + Acetic Acid Reflux Reflux (4-6 hrs) Dehydration oAP->Reflux Base Neutralize (NaOH) & Extract Reflux->Base Product2 2-Methylbenzoxazole (Cyclized Heterocycle) Base->Product2

Figure 2: Comparative synthetic workflows highlighting the stability of the para-amide vs. the cyclization of the ortho-isomer.

References

  • Acidity and pKa Studies

    • Sonder, et al.[2] "Comparison of pKa values of aminophenol isomers." Chemistry Stack Exchange, 2025.[2] Link

    • Tikuye, T., et al.[3] "Simultaneous Voltammetric Determination of p-Aminophenol and Paracetamol." University of Iași Chemistry Journal, 2015. Link

  • Redox & Electrochemical Behavior

    • Nematollahi, D., et al. "Electrochemical Oxidation of Some Aminophenols in Various pHs." ResearchGate, 2025. Link

    • Chandra, B., et al. "Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode." ResearchGate, 2011. Link

  • Synthesis & Kinetics

    • Al-Zuhairi, A., et al. "Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride."[1] ResearchGate, 2026. Link

    • BenchChem Technical Guide. "Synthesis of Benzoxazole Derivatives from o-Aminophenol." BenchChem, 2025. Link

  • Toxicity & Biological Reactivity

    • Eyer, P., et al. "Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin." Molecular Pharmacology, NIH, 1986. Link

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Aminomethyl)-5-methoxyphenol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and regulatory compliance. The proper disposal of chemical reagents is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS RN: 1803591-93-6), ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a substituted aminophenol derivative. To ensure its proper handling and disposal, a thorough understanding of its hazard profile is paramount. According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

Given these hazards, 2-(Aminomethyl)-5-methoxyphenol hydrochloride must be treated as a hazardous waste. Its disposal is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA) and corresponding state authorities. These regulations provide a "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal.[2]

Core Principles of Chemical Waste Disposal

Before initiating any disposal procedure, it is essential to adhere to the following fundamental principles of laboratory waste management:

  • Segregation: Never mix incompatible waste streams. Keep halogenated and non-halogenated solvents separate, and do not mix acidic waste with basic waste.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[3]

  • Containment: Use appropriate, leak-proof, and chemically compatible containers for waste collection.[4]

  • Accumulation: Adhere to the satellite accumulation area (SAA) regulations, which limit the quantity of hazardous waste that can be stored at or near the point of generation.[3][5]

Step-by-Step Disposal Protocol for 2-(Aminomethyl)-5-methoxyphenol hydrochloride

This protocol outlines the necessary steps for the safe handling and disposal of pure 2-(Aminomethyl)-5-methoxyphenol hydrochloride and materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against eye irritation from dust or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills.To prevent inhalation of harmful dust.
Waste Collection and Segregation

For solid 2-(Aminomethyl)-5-methoxyphenol hydrochloride:

  • Carefully transfer the solid waste into a designated hazardous waste container. This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Avoid generating dust during the transfer.

  • Label the container as "Hazardous Waste" and clearly write "2-(Aminomethyl)-5-methoxyphenol hydrochloride" and list the associated hazards (Harmful, Irritant).

For materials contaminated with 2-(Aminomethyl)-5-methoxyphenol hydrochloride (e.g., pipette tips, weighing boats, gloves):

  • Collect all contaminated disposable materials in a separate, clearly labeled hazardous waste bag or container.[6]

  • Do not dispose of these materials in the regular trash.

  • The container should be labeled as "Hazardous Waste" with the name of the chemical contaminant.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust. For liquid solutions, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then transfer the absorbed material into a sealed hazardous waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Storage and Final Disposal
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8]

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[6] The safest and most compliant method for the final disposal of phenolic compounds is typically incineration by a licensed facility.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

DisposalWorkflow start Start: Generation of 2-(Aminomethyl)-5-methoxyphenol hydrochloride Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Pure Compound contaminated_material Contaminated Materials (e.g., gloves, pipette tips) waste_type->contaminated_material Contaminated Labware collect_solid Collect in a Labeled, Compatible Hazardous Waste Container solid_waste->collect_solid collect_contaminated Collect in a Labeled Hazardous Waste Bag or Container contaminated_material->collect_contaminated storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_contaminated->storage spill Spill Occurs? storage->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes disposal_request Request Pickup by EHS or Licensed Contractor spill->disposal_request No spill_procedure->storage

Caption: Disposal workflow for 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-(Aminomethyl)-5-methoxyphenol hydrochloride, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. PubMed. Retrieved from [Link]

  • Reagentia. (n.d.). 2-(Aminomethyl)-5-methoxyphenol hydrochloride (1 x 250 mg). Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]

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Personal Protective Equipment & Handling Guide: 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

Handling 2-(Aminomethyl)-5-methoxyphenol hydrochloride requires a nuanced approach that goes beyond standard laboratory compliance. This compound presents a tripartite hazard profile derived from its functional groups:

  • Phenolic Moiety: Risks of rapid dermal absorption and protein denaturation (chemical burns).

  • Primary Amine (Salt Form): Potential for sensitization and irritation.

  • Hydrochloride Salt: Hygroscopic nature leading to acidic hydrolysis upon contact with moisture (mucous membranes).

Critical Directive: Treat this substance as a Corrosive Solid and a Potent Sensitizer . Do not rely on standard "safety glasses and lab coat" protocols. The primary risk vectors are inhalation of fine dust during weighing and dermal permeation during solubilization.

Hazard Analysis & Physicochemical Drivers

To understand the PPE requirements, we must first validate the chemical behavior of the substance.

Functional ComponentHazard CharacteristicOperational Impact
Phenol Ring Lipophilic; penetrates skin barriers.Glove Permeation: Standard latex is insufficient. Phenols swell and degrade rubber rapidly.
Aminomethyl Group Basic precursor; potential sensitizer.Inhalation: Dust can trigger respiratory sensitization or asthmatic responses.
HCl Counterion Acidic; hygroscopic.Static Charge: Dry salts accumulate static, causing "fly-away" powder during weighing, increasing inhalation risk.

Field Insight: The hydrochloride salt form stabilizes the amine but makes the powder hygroscopic. If left open, it will absorb atmospheric water, becoming sticky and acidic. Always reseal containers immediately under inert gas (Argon/Nitrogen) if possible.

The PPE Matrix (Personal Protective Equipment)

This matrix is designed to create a self-validating safety barrier.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Engineering Control First: All open handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).Backup: If hood work is impossible (e.g., equipment maintenance), a fit-tested P100 respirator is required due to the fine particle size of HCl salts.
Dermal (Hands) Double Gloving Inner Layer: 4 mil Nitrile (inspection layer).Outer Layer: 5-8 mil Nitrile or Neoprene.Why: Phenolic compounds can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. Change outer gloves immediately upon splash.[1]
Ocular Chemical Splash Goggles Requirement: ANSI Z87.1+ Impact/Splash rated.Why: Safety glasses with side shields are insufficient. The HCl salt dust is fine and can bypass side shields, reacting with eye moisture to form hydrochloric acid in situ.
Body Lab Coat + Apron Standard: 100% Cotton or Nomex lab coat (snap closures).Add-on: Chemical-resistant apron (Tyvek or PVC) recommended for handling quantities >5g to prevent chest/lap absorption.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety with data integrity.

Phase A: Preparation & Engineering Controls
  • Airflow Check: Verify fume hood flow is operational.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. HCl salts are prone to static dispersal.

  • Decon Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution. This serves as an immediate neutralization bath for contaminated spatulas or wipes.
    
Phase B: Weighing & Solubilization
  • Don PPE: Follow the order: Lab coat

    
     Goggles 
    
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Transfer: Open the vial inside the hood. Do not remove the container from the hood plane.

  • Weighing: Use a disposable anti-static weighing boat.

    • Technique: Avoid "tapping" the spatula against the boat, which launches dust. Use a rolling wrist motion to deposit the powder.

  • Solubilization: Add solvent slowly.

    • Note: Dissolving HCl salts in water or alcohols can be slightly exothermic. Ensure the receiving vessel is stable.

Phase C: Decontamination & Doffing[2]
  • Wipe Down: Wipe the balance area with a tissue dampened with

    
     solution (neutralizes acidic residues), then water.
    
  • Waste Segregation: Place solid waste (weigh boats, contaminated gloves) into a dedicated "Solid Toxic/Organic" bin.

  • Doffing: Remove outer gloves inside the hood. Wash hands with soap and water immediately after removing inner gloves.

Visualized Workflow (Logic Map)

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyProtocol cluster_PPE PPE Donning Sequence Start START: Handling Request RiskAssess Risk Assessment: 2-(Aminomethyl)-5-methoxyphenol HCl Start->RiskAssess Coat 1. Lab Coat (Cotton/Nomex) RiskAssess->Coat Eyes 2. Splash Goggles (ANSI Z87+) Coat->Eyes Gloves 3. Double Nitrile Gloves Eyes->Gloves CheckHood Check Engineering Controls (Fume Hood Flow >80fpm) Gloves->CheckHood Handling Handling Phase (Weighing/Solubilization) CheckHood->Handling StaticCheck Is Static Present? Handling->StaticCheck Ionizer Use Anti-Static Gun/Bar StaticCheck->Ionizer Yes Spill Spill/Exposure? StaticCheck->Spill No Ionizer->Handling Emerg EMERGENCY: Flush 15min + Medical Attn Spill->Emerg Yes Decon Decontamination: Neutralize with NaHCO3 Spill->Decon No Waste Disposal: Solid Organic Stream Decon->Waste End END: Wash Hands Waste->End

Caption: Operational logic flow ensuring redundant safety barriers during the handling of phenolic hydrochloride salts.

Disposal & Environmental Compliance

Do not treat this compound as general trash.[2] The phenolic ring is an environmental toxin, and the HCl salt contributes to acidity.

  • Solid Waste: Contaminated weighing boats, tissues, and gloves must be disposed of in Hazardous Solid Waste containers tagged "Toxic/Corrosive."

  • Liquid Waste:

    • Aqueous Solutions: Adjust pH to neutral (pH 6–8) if required by local EHS, then dispose of in Aqueous Organic Waste .

    • Solvent Solutions: Dispose of in Non-Halogenated Organic Solvent waste (unless dissolved in DCM/Chloroform).

  • Prohibition: Never flush phenolic compounds down the drain. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Phenol. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.[3][Link]

Sources

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